molecular formula C6H4Br2N2O3 B1338018 2,6-Dibromo-3-methoxy-5-nitropyridine CAS No. 79491-46-6

2,6-Dibromo-3-methoxy-5-nitropyridine

Cat. No.: B1338018
CAS No.: 79491-46-6
M. Wt: 311.92 g/mol
InChI Key: UHFLJHCYEBYJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C6H4Br2N2O3 and its molecular weight is 311.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O3/c1-13-4-2-3(10(11)12)5(7)9-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFLJHCYEBYJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509111
Record name 2,6-Dibromo-3-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79491-46-6
Record name 2,6-Dibromo-3-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79491-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-3-methoxy-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2,6-Dibromo-3-methoxy-5-nitropyridine. This molecule serves as a valuable building block in medicinal chemistry and drug development due to its unique electronic and steric properties, which allow for diverse chemical modifications.[1] This document details a plausible synthetic pathway, experimental protocols, and the expected analytical characterization of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 79491-46-6[2]
Molecular Formula C₆H₄Br₂N₂O₃[2]
Molecular Weight 311.92 g/mol [2]
Appearance Expected to be a solidN/A
Purity Typically ≥97%[3]
Storage Sealed in a dry environment at room temperature[3]

Synthesis

A plausible and efficient synthesis of this compound involves a two-step process commencing from the readily available 2,6-dibromo-3-aminopyridine. The initial step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Sandmeyer-type reaction to replace the amino group with a nitro group.

Synthetic Pathway

Synthesis_Pathway A 2,6-Dibromo-3-aminopyridine B 6-Bromo-2-methoxy-3-aminopyridine A->B NaOMe, 1,4-dioxane, reflux C This compound B->C NaNO₂, H₂SO₄, then NaNO₂, Cu₂O

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine [4]

This procedure is adapted from a similar synthesis of methoxypyridine analogs.

  • Materials:

    • 2,6-Dibromo-3-aminopyridine

    • Sodium methoxide (NaOMe)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To a solution of 2,6-dibromo-3-aminopyridine in anhydrous 1,4-dioxane, add sodium methoxide.

    • Heat the reaction mixture to reflux and maintain for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-3-aminopyridine.

Step 2: Synthesis of this compound

This proposed protocol is based on standard Sandmeyer reaction conditions for the conversion of an amino group to a nitro group on an aromatic ring.

  • Materials:

    • 6-Bromo-2-methoxy-3-aminopyridine

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Copper(I) oxide (Cu₂O)

    • Water

  • Procedure:

    • Dissolve 6-bromo-2-methoxy-3-aminopyridine in a cooled (0-5 °C) solution of concentrated sulfuric acid and water.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a suspension of copper(I) oxide in a solution of sodium nitrite in water, and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution to the copper(I) oxide suspension, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HAr-H (H-4)
~4.0s3H-OCH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-3 (C-OCH₃)
~148C-5 (C-NO₂)
~145C-6 (C-Br)
~140C-4 (C-H)
~115C-2 (C-Br)
~58-OCH₃
Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-OCH₃)
~1590-1570StrongAsymmetric NO₂ stretch
~1550-1450Medium-StrongAromatic C=C stretch
~1360-1340StrongSymmetric NO₂ stretch
~1250-1200StrongAryl-O stretch
~1050-1000MediumC-O stretch
Below 800Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Expected Mass Spectrum Data (Electron Ionization, EI)

m/zInterpretation
311/313/315[M]⁺• Isotopic cluster for two bromine atoms
296/298/300[M - CH₃]⁺
266/268/270[M - NO₂]⁺
187/189[M - Br - NO₂]⁺

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start step1 Step 1: Methoxylation start->step1 step2 Step 2: Nitration step1->step2 crude_product Crude Product step2->crude_product extraction Extraction crude_product->extraction column_chromatography Column Chromatography extraction->column_chromatography characterization Characterization (NMR, IR, MS) column_chromatography->characterization final_product Pure Product characterization->final_product

Caption: General workflow for the synthesis and purification process.

Conclusion

This technical guide outlines a feasible synthetic route and expected analytical characteristics for this compound. The provided protocols, based on established chemical principles and analogous reactions, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The characterization data, while predicted, serves as a useful reference for the analysis and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

References

Spectroscopic and Synthetic Insights into 2,6-Dibromo-3-methoxy-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and structural aspects of the heterocyclic compound 2,6-Dibromo-3-methoxy-5-nitropyridine. While exhaustive experimental spectroscopic data is not widely available in the public domain, this document consolidates known synthetic protocols and presents a framework for its characterization, crucial for its application in medicinal chemistry and materials science.

Synthesis Protocol

The preparation of this compound is typically achieved through the nitration of its precursor, 2,6-dibromo-3-methoxypyridine. The following is a generalized experimental procedure based on established chemical synthesis literature.

Materials:

  • 2,6-dibromo-3-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃) or other suitable base

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, 2,6-dibromo-3-methoxypyridine is dissolved in concentrated sulfuric acid at 0°C.

  • Nitration: Fuming nitric acid is added dropwise to the stirred solution, ensuring the temperature is maintained at or below 5°C to control the exothermic reaction.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring, typically using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the crude product.

  • Neutralization and Extraction: The acidic aqueous mixture is neutralized with a suitable base, such as sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography over silica gel.

Spectroscopic Data

Comprehensive, publicly available ¹H and ¹³C NMR data for this compound is limited. Commercial suppliers of this compound indicate that its ¹H NMR spectrum is consistent with the expected structure. For research purposes, the following tables are provided as a template for recording experimentally obtained data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableH-4
Data Not AvailableData Not AvailableData Not AvailableData Not Available-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data Not AvailableC-2
Data Not AvailableC-3
Data Not AvailableC-4
Data Not AvailableC-5
Data Not AvailableC-6
Data Not Available-OCH₃

Visualized Information: Structure and Synthesis

To aid in the conceptual understanding of this compound, the following diagrams illustrate its molecular structure and the logical flow of its synthesis.

cluster_main This compound C1 C C2 C C1->C2 Br1 Br C1->Br1 N_pyridine N C2->N_pyridine O_methoxy O C2->O_methoxy C4 C N_pyridine->C4 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 N_nitro N C5->N_nitro C6->C1 Br2 Br C6->Br2 C_methoxy CH₃ O_methoxy->C_methoxy O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular Structure of this compound.

start 2,6-dibromo-3-methoxypyridine step1 Dissolution in conc. H₂SO₄ at 0°C start->step1 step2 Dropwise addition of fuming HNO₃ step1->step2 step3 Reaction at controlled temperature step2->step3 step4 Quenching on crushed ice step3->step4 step5 Neutralization and Extraction step4->step5 step6 Drying and Solvent Removal step5->step6 end_product This compound step6->end_product

Caption: Synthetic Workflow for this compound.

An In-depth Technical Guide to 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methoxy-5-nitropyridine is a highly functionalized heterocyclic organic compound. Its pyridine core is substituted with two bromine atoms, a methoxy group, and a nitro group, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its applications in research and development.

Physicochemical Properties

This compound is typically a pale yellow to brownish solid and is soluble in common organic solvents.[1] The electron-withdrawing nature of the nitro group and the bromine atoms makes the pyridine ring electron-deficient, influencing its reactivity. The bromine atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions. The methoxy group can modulate the compound's solubility and electronic properties.[1]

PropertyValueSource
CAS Number 79491-46-6[2][3]
Molecular Formula C₆H₄Br₂N₂O₃[2][3]
Molecular Weight 311.92 g/mol [2][3]
Appearance Pale yellow to brownish solid[1]
Solubility Soluble in organic solvents[1]
Storage Store at room temperature, sealed in a dry place[3]

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for identity and purity confirmation, specific datasets are not publicly available in the reviewed literature.[2] For characterization, the following spectroscopic analyses would be essential:

TechniqueExpected Information
¹H NMR Chemical shifts and coupling constants for the aromatic proton and the methoxy group protons.
¹³C NMR Chemical shifts for the carbon atoms of the pyridine ring and the methoxy group.
Mass Spectrometry The molecular ion peak to confirm the molecular weight and fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (NO₂), C-Br, C-O, and aromatic C-N and C=C bonds.

Experimental Protocols

Plausible Synthesis of this compound

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 5-bromo-2-methoxy-3-nitropyridine. The proposed synthesis involves the methoxylation of a di-halogenated nitropyridine precursor.

Reaction Scheme:

A potential precursor, 2,6-dibromo-3-nitropyridine, could be reacted with a methoxide source to introduce the methoxy group at the 3-position. However, a more likely and regioselective route would involve starting with a precursor where the desired substitution pattern is already established, for instance, through the nitration of 2,6-dibromo-3-methoxypyridine.

A plausible multi-step synthesis could start from 2,6-dihydroxypyridine, as outlined in the workflow below.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a potential multi-step synthetic pathway for this compound, starting from 2,6-dihydroxypyridine. This proposed workflow is based on common organic chemistry transformations for pyridine derivatives.

G A 2,6-Dihydroxypyridine B 2,6-Dibromopyridine A->B  Bromination (e.g., POBr₃) C 2,6-Dibromo-3-nitropyridine B->C  Nitration (e.g., HNO₃/H₂SO₄) D This compound C->D  Methoxylation (e.g., NaOCH₃/CH₃OH)

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to selectively functionalize the different positions on the pyridine ring.

  • Cross-Coupling Reactions: The bromine atoms at the 2 and 6 positions are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution of the bromine atoms.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further modified, for example, through acylation, alkylation, or diazotization reactions.

  • Medicinal Chemistry: The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably impact ADME (absorption, distribution, metabolism, and excretion) parameters. The substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling halogenated and nitrated aromatic compounds should be followed. These types of compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers for chemical fires.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. Further experimental studies are required to fully elucidate its physicochemical properties and to develop optimized and detailed synthetic protocols.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine (CAS 79491-46-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a plausible multi-step synthesis pathway for 2,6-dibromo-3-methoxy-5-nitropyridine (CAS 79491-46-6), a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The proposed synthesis commences with the bromination of 3-aminopyridine, followed by a sequence of diazotization, nitration, and methylation reactions. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key transformations, a summary of relevant quantitative data, and logical workflow diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms, a methoxy group, and a nitro group, offers multiple reaction sites for further chemical modifications. This makes it a valuable precursor for the development of novel pharmaceutical agents and agrochemicals. This guide outlines a logical and experimentally supported pathway for the synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a five-step process starting from 3-aminopyridine. The overall synthetic scheme is depicted below.

Synthesis_Pathway A 3-Aminopyridine B 2,6-Dibromo-3-aminopyridine A->B Bromination C 2,6-Dibromo-3-hydroxypyridine B->C Diazotization D 2,6-Dibromo-3-hydroxy-5-nitropyridine C->D Nitration E This compound (CAS: 79491-46-6) D->E Methylation Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 3-Aminopyridine D 0 °C to Room Temperature A->D B N-Bromosuccinimide (NBS) B->D C DMSO/Water C->D E Stir for 24 hours D->E F Filter the solid product E->F G Wash with water F->G H Dry the product G->H I Recrystallize (optional) H->I J J I->J 2,6-Dibromo-3-aminopyridine Step2_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2,6-Dibromo-3-aminopyridine D 0-5 °C (Diazotization) A->D B Sodium Nitrite B->D C Sulfuric Acid/Water C->D E Heat (Hydrolysis) D->E F Cool and filter E->F G Wash with water F->G H Recrystallize G->H I I H->I 2,6-Dibromo-3-hydroxypyridine Step3_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up A 2,6-Dibromo-3-hydroxypyridine D 0-10 °C A->D B Conc. Nitric Acid B->D C Conc. Sulfuric Acid C->D E Pour onto ice D->E F Filter the precipitate E->F G Wash with water and dry F->G H H G->H 2,6-Dibromo-3-hydroxy-5-nitropyridine Step4_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 2,6-Dibromo-3-hydroxy-5-nitropyridine E Room Temperature A->E B Base (e.g., NaH) B->E C Methylating Agent (e.g., (CH₃)₂SO₄) C->E D Solvent (e.g., DMF) D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by chromatography G->H I I H->I This compound

An In-depth Technical Guide to 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,6-Dibromo-3-methoxy-5-nitropyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with scientifically grounded predictions based on analogous compounds and established chemical principles.

Molecular Structure and Properties

This compound is a substituted pyridine with the chemical formula C₆H₄Br₂N₂O₃.[1] Its structure features a pyridine ring substituted with two bromine atoms at positions 2 and 6, a methoxy group at position 3, and a nitro group at position 5. This combination of functional groups imparts specific chemical characteristics relevant to its use in organic synthesis. The presence of bromine atoms provides sites for cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 79491-46-6[2][3]
Molecular Formula C₆H₄Br₂N₂O₃[1]
Molecular Weight 311.92 g/mol [2][3]
Appearance Pale yellow to brownish solid[1]
Solubility Soluble in organic solvents[1]
InChI InChI=1S/C6H4Br2N2O3/c1-13-4-2-3(10(11)12)5(7)9-6(4)8/h2H,1H3[1]
SMILES COC1=C(C(=NC(=C1)Br)Br)N(=O)=OInferred from structure

Predicted Spectroscopic Data

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR ~8.5SingletN/AH-4
~4.0SingletN/A-OCH₃
¹³C NMR ~155SingletN/AC-3
~150SingletN/AC-5
~145SingletN/AC-2
~140SingletN/AC-6
~115SingletN/AC-4
~55SingletN/A-OCH₃

Note: These are predicted values and should be confirmed by experimental data.

Synthesis Protocol

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be designed based on established organic chemistry reactions for pyridine functionalization, drawing from protocols for structurally similar molecules. A potential multi-step synthesis could start from a suitable pyridine precursor.

Proposed Synthetic Pathway:

A logical approach would involve the nitration and subsequent bromination of a methoxypyridine precursor, or the methoxylation of a di-bromo-nitropyridine. The following is a hypothetical, yet chemically reasonable, protocol.

Synthetic_Pathway cluster_0 Step 1: Nitration 2_6_dibromo_3_methoxypyridine 2,6-Dibromo-3-methoxypyridine Intermediate_1 This compound 2_6_dibromo_3_methoxypyridine->Intermediate_1 Nitration Nitrating_Mixture HNO₃ / H₂SO₄

Figure 1: Proposed nitration step for the synthesis of this compound.

Experimental Protocol (Hypothetical):

Objective: To synthesize this compound from 2,6-Dibromo-3-methoxypyridine.

Materials:

  • 2,6-Dibromo-3-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-Dibromo-3-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature on the biological activity of this compound, the structural motifs present in this molecule are found in compounds with a wide range of biological activities. Substituted pyridines are a common scaffold in many approved drugs. The nitro group can sometimes be a liability in drug candidates due to potential toxicity, but it can also be a key pharmacophoric element or a precursor to an amino group, which can then be further functionalized.

The di-bromo substitution pattern makes this compound an excellent candidate for use in cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at positions 2 and 6, enabling the rapid generation of a library of diverse compounds for biological screening.

Experimental Workflow for a Suzuki Coupling Reaction:

The following diagram illustrates a typical workflow for using this compound as a scaffold in a Suzuki cross-coupling reaction to generate a small library of compounds for biological screening.

Suzuki_Workflow Start 2,6-Dibromo-3-methoxy- 5-nitropyridine Reaction Suzuki Coupling (Pd catalyst, base) Start->Reaction Boronic_Acids Array of Boronic Acids (R-B(OH)₂) Boronic_Acids->Reaction Purification Library of Coupled Products Reaction->Purification Screening Biological Screening Purification->Screening Hit_Identification Hit Identification & Lead Optimization Screening->Hit_Identification

Figure 2: A generalized workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental and biological data are scarce, its structure suggests utility as a building block for creating diverse molecular libraries. The provided hypothetical synthesis and predicted spectroscopic data serve as a valuable starting point for researchers interested in utilizing this compound. Further experimental investigation is warranted to fully characterize its properties and explore its potential in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide on the Solubility of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-methoxy-5-nitropyridine is a highly substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available, albeit limited, solubility information for this compound. Due to the scarcity of quantitative data in peer-reviewed literature, this document also outlines standardized experimental protocols for determining solubility, offering a foundational approach for researchers. Furthermore, this guide presents a logical workflow for solubility testing to aid in solvent selection for synthesis, purification, and formulation processes.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₄Br₂N₂O₃[1][2][3]
Molecular Weight 311.92 g/mol [2][3]
Appearance Pale yellow to brownish solid[1]
CAS Number 79491-46-6[1][2]

Solubility Profile: A Qualitative Overview

Currently, there is a lack of specific, quantitative solubility data (e.g., in g/L or mol/L) for this compound in the scientific literature. Chemical supplier databases generally describe the compound as being "soluble in organic solvents".[1] This qualitative statement, while helpful, is insufficient for the precise requirements of chemical synthesis, purification, and pharmaceutical formulation.

The structural features of the molecule provide some clues to its likely solubility:

  • Polarity : The presence of the nitro and methoxy groups, along with the nitrogen in the pyridine ring, introduces polarity.

  • Halogen Bonds : The bromine atoms can participate in halogen bonding, potentially influencing interactions with specific solvents.

  • Aromatic System : The pyridine ring allows for π-π stacking interactions.

Based on these features, it is reasonable to predict that this compound will exhibit at least some solubility in a range of common polar aprotic and some polar protic organic solvents. However, empirical determination is essential for accurate and reliable data.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed. The isothermal equilibrium method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher), such as:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

    • Nonpolar Solvents: Toluene, Hexane, Dichloromethane, Chloroform

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solids.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Analyze the diluted sample solutions and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for systematic solubility testing, from initial screening to application-specific solvent selection.

G A Start: Define Solubility Requirements (e.g., for Synthesis, Purification, Formulation) B Initial Qualitative Screening (Small-scale, visual assessment in a broad range of solvents) A->B C Categorize Solvents: - Soluble - Partially Soluble - Insoluble B->C D Quantitative Solubility Determination (Isothermal Equilibrium Method for 'Soluble' & 'Partially Soluble' candidates) C->D Proceed with promising solvents E Data Analysis and Comparison D->E F Select Optimal Solvent System based on: - High Solubility (for reactions, stock solutions) - Moderate/Low Solubility (for crystallization) - Safety and Environmental Factors E->F G End: Application-Specific Solvent Chosen F->G

Caption: Logical workflow for solubility assessment.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a robust framework to generate this critical information. By following the outlined experimental protocol and logical workflow, scientists and drug development professionals can systematically determine the solubility of this compound in various organic solvents. This will enable informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this promising chemical entity. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific community's understanding of this compound.

References

A Technical Guide to the Historical Synthesis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of substituted nitropyridines, a pivotal class of compounds in the development of pharmaceuticals and functional materials. The introduction of a nitro group onto the pyridine ring, a historically challenging endeavor, has been approached through several key strategies over the past century. This document provides a detailed overview of these core historical methodologies, complete with quantitative data, experimental protocols, and visual representations of the reaction pathways.

Direct Electrophilic Nitration of Pyridines

The direct nitration of the pyridine ring is a classical yet often inefficient method. Due to the electron-deficient nature of the pyridine nucleus, which is further deactivated by protonation under strongly acidic nitrating conditions, harsh reaction conditions are typically required, often leading to low yields.[1][2] Historically, this was one of the earliest approaches attempted for the synthesis of nitropyridines.

Quantitative Data for Direct Nitration
Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
PyridineFuming HNO₃ / H₂SO₄350-3-Nitropyridine12[1]
PyridineHNO₃ / TFAA--3-Nitropyridine83[3]
2-MethylpyridineHNO₃ / TFAA--2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine68[3]
3-MethylpyridineHNO₃ / TFAA--3-Methyl-5-nitropyridine62[3]
4-MethylpyridineHNO₃ / TFAA--4-Methyl-3-nitropyridine86[3]
3-ChloropyridineHNO₃ / TFAA--3-Chloro-5-nitropyridine76[3]
Experimental Protocol: Nitration of Pyridine with Nitric Acid in Trifluoroacetic Anhydride

This method, representing a significant improvement over classic mixed-acid nitration, utilizes the in-situ generation of dinitrogen pentoxide.[4]

  • Reaction Setup: In a suitable reaction vessel, chill trifluoroacetic anhydride in an ice bath.

  • Addition of Pyridine: Slowly add the pyridine or substituted pyridine to the chilled trifluoroacetic anhydride.

  • Stirring: Stir the mixture under chilled conditions for 2 hours.

  • Work-up: Follow standard aqueous work-up procedures to isolate the nitropyridine product. Purification is typically achieved by chromatography or recrystallization.

direct_nitration Pyridine Pyridine Nitropyridine 3-Nitropyridine Pyridine->Nitropyridine High Temp. Nitrating_Agent HNO₃ / H₂SO₄ or HNO₃ / TFAA

Direct Nitration of Pyridine.

Nitration of Pyridine N-Oxides

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The oxygen atom donates electron density, primarily to the 4-position, making the ring more susceptible to electrophilic attack and directing the nitration to this position. This method is a cornerstone of historical nitropyridine synthesis, providing a reliable route to 4-nitropyridine derivatives with high yields.[5]

Quantitative Data for Nitration of Pyridine N-Oxides
Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)Reference
Pyridine N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine N-oxide>90[5]
3-Methylpyridine N-oxideFuming HNO₃ / H₂SO₄100-10523-Methyl-4-nitropyridine N-oxide70-73[5]
3,5-Lutidine N-oxideKNO₃ / H₂SO₄60-65-3,5-Dimethyl-4-nitropyridine N-oxide-[5]
Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

This protocol is a classic example of the nitration of a pyridine N-oxide.[5][6]

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask with a magnetic stir bar, add 12 mL (0.29 mol) of fuming nitric acid. Cool the flask in an ice bath and slowly add 30 mL (0.56 mol) of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.

  • Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the solution to a pH of 7-8 by slowly adding a saturated aqueous solution of sodium carbonate. A yellow solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone to yield 4-nitropyridine N-oxide.

n_oxide_nitration Pyridine_N_Oxide Pyridine N-Oxide Nitro_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Nitro_N_Oxide Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine Reduction (e.g., PCl₃)

Synthesis of 4-Nitropyridine via N-Oxide.

Synthesis from Aminopyridines

The conversion of readily available aminopyridines to nitropyridines represents a versatile and historically significant synthetic strategy. This can be achieved through two primary pathways: the direct oxidation of the amino group or through a diazotization-substitution sequence.

Oxidation of Aminopyridines

The direct oxidation of an amino group to a nitro group offers a straightforward route to nitropyridines. Various oxidizing agents have been employed historically, with peroxy acids being a common choice.

Quantitative Data for Oxidation of Aminopyridines
Starting MaterialOxidizing AgentSolventProductYield (%)Reference
2-AminopyridinePeracetic AcidAcetic Acid2-NitropyridineModerate-
3-AminopyridinePeracetic AcidAcetic Acid3-NitropyridineModerate-
4-AminopyridinePeracetic AcidAcetic Acid4-NitropyridineModerate-
Diazotization and Substitution (Sandmeyer-type Reactions)

The Sandmeyer reaction, discovered in 1884, provides a method to convert an aromatic amino group into a variety of functional groups via a diazonium salt intermediate.[7] While not a direct conversion to a nitro group, it allows for the introduction of halides or other groups that can subsequently be displaced by a nitro group or that modify the reactivity of the ring for a later nitration step.

Experimental Protocol: General Diazotization
  • Formation of Diazonium Salt: Dissolve the aminopyridine in a cold aqueous mineral acid (e.g., HCl, H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) while maintaining a low temperature (0-5°C).

  • Substitution: To the solution of the diazonium salt, add a solution of the desired nucleophile (e.g., CuCl, CuBr) to facilitate the substitution reaction.

aminopyridine_routes cluster_oxidation Oxidation cluster_diazotization Diazotization-Substitution Aminopyridine_Ox Aminopyridine Nitropyridine_Ox Nitropyridine Aminopyridine_Ox->Nitropyridine_Ox Direct Oxidation Oxidizing_Agent Peroxy Acid Aminopyridine_Diaz Aminopyridine Diazonium_Salt Diazonium Salt Aminopyridine_Diaz->Diazonium_Salt NaNO₂, H⁺ Halopyridine Halopyridine Diazonium_Salt->Halopyridine CuX (Sandmeyer) Nitropyridine_Diaz Nitropyridine Halopyridine->Nitropyridine_Diaz Nucleophilic Substitution (NO₂⁻)

Synthetic Routes from Aminopyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a powerful method for the synthesis of nitropyridines, particularly when a good leaving group (such as a halogen) is present on the pyridine ring, activated by the electron-withdrawing nitro group.

Quantitative Data for Nucleophilic Aromatic Substitution
Starting MaterialNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridineVarious AminesHeat2-Amino-5-nitropyridine derivatives--
4-Chloro-3-nitropyridineSodium 3-amino-2-pyridinethiolateDMF, Heat3,6-Diazaphenothiazine derivative--
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

A common precursor for SNAr reactions, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine.

  • Nitration of 2-Aminopyridine: Carefully nitrate 2-aminopyridine to obtain 2-amino-5-nitropyridine.

  • Diazotization: Convert the 2-amino-5-nitropyridine to the corresponding diazonium salt.

  • Sandmeyer Reaction: Treat the diazonium salt with a copper(I) chloride solution to yield 2-chloro-5-nitropyridine.

snar_reaction Halonitropyridine Halonitropyridine (e.g., 2-Chloro-5-nitropyridine) Substituted_Nitropyridine Substituted Nitropyridine Halonitropyridine->Substituted_Nitropyridine SNAr Nucleophile Nucleophile (Nu⁻)

Nucleophilic Aromatic Substitution.

Synthesis from Acyclic Precursors

The construction of the nitropyridine ring from acyclic precursors is another important historical approach, often allowing for the synthesis of isomers that are difficult to obtain by other methods. These methods typically involve the condensation of smaller building blocks.

Concluding Remarks

The historical methods for the synthesis of substituted nitropyridines laid the groundwork for the development of modern synthetic strategies. While direct nitration of pyridines is often low-yielding, the use of pyridine N-oxides provided a significant advancement. The versatility of aminopyridines as precursors, either through direct oxidation or diazotization-substitution sequences, opened up numerous avenues for the preparation of a wide range of nitropyridine derivatives. Furthermore, nucleophilic aromatic substitution on activated halopyridines remains a cornerstone of pyridine chemistry. Understanding these foundational methods provides valuable context for contemporary research and the ongoing development of novel synthetic routes to this important class of compounds.

References

An In-depth Technical Guide to the Stability and Storage of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dibromo-3-methoxy-5-nitropyridine (CAS No. 79491-46-6). Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this document combines information from chemical supplier safety data sheets with established knowledge of the stability of structurally related molecules, such as brominated and nitrated pyridines. The experimental protocols described are representative methodologies for assessing the stability of such a compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₄Br₂N₂O₃ and a molecular weight of approximately 311.92 g/mol . It typically appears as a pale yellow to brownish solid and is soluble in various organic solvents. The presence of two bromine atoms and a nitro group on the pyridine ring suggests potential for chemical reactivity, particularly nucleophilic substitution.

PropertyValue
CAS Number 79491-46-6
Molecular Formula C₆H₄Br₂N₂O₃
Molecular Weight 311.92 g/mol
Appearance Pale yellow to brownish solid

Recommended Storage Conditions

For optimal stability and to prevent degradation, this compound should be stored under the following conditions. These recommendations are compiled from various chemical suppliers.

ParameterRecommendation
Temperature Room temperature
Atmosphere Store in a dry environment. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential slow oxidation or reaction with atmospheric moisture.
Light Store in a dark place, protected from direct light, as aromatic nitro compounds can be light-sensitive.
Container Keep in a tightly sealed, well-stoppered container to prevent moisture ingress and sublimation.
Ventilation Store in a well-ventilated area.

Stability Profile and Potential Degradation Pathways

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may lead to complex degradation pathways.

  • Nucleophilic Substitution: The nitro group and the bromine atoms are electron-withdrawing, making the pyridine ring susceptible to nucleophilic attack. Strong bases or other nucleophiles could potentially displace these groups.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. Thermal decomposition of similar brominated and nitrated compounds can release toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.

It is crucial to avoid contact with incompatible materials to maintain the compound's integrity.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of standardized tests should be conducted. The following are detailed methodologies for key stability-indicating experiments.

Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology: Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound, following ICH Q1B guidelines.[1]

Methodology: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Also, expose the solid compound directly to the light source.

  • Light Source: Use a photostability chamber equipped with a light source that provides a combination of visible and near-UV light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Exposure: Expose the samples to the light source for a specified duration. A control sample should be kept in the dark under the same temperature and humidity conditions.

  • Analysis: After exposure, analyze the samples using a stability-indicating HPLC method with a UV detector. Compare the chromatograms of the exposed samples to the control sample to identify and quantify any degradation products.

Hydrolytic Stability (pH Profile)

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Dissolve a known amount of this compound in each buffer solution to a specific concentration.

  • Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 50 °C) to accelerate potential degradation.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each solution. Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs) at that pH. A plot of log(k_obs) versus pH will provide the pH-rate profile.

Visualizations

The following diagrams illustrate key aspects of the handling and potential degradation of this compound.

G cluster_storage Recommended Storage Workflow start Receive Compound store Store at Room Temperature in a Tightly Sealed Container start->store protect Protect from Light and Moisture store->protect inert For Long-Term Storage: Use Inert Atmosphere protect->inert use Use in a Well-Ventilated Area inert->use

Caption: Recommended workflow for the storage and handling of the compound.

G cluster_degradation Potential Degradation Pathways compound This compound photodegradation Photodegradation (UV Light) compound->photodegradation Light nucleophilic_sub Nucleophilic Substitution (e.g., Strong Base) compound->nucleophilic_sub Nucleophiles reduction Reduction of Nitro Group (Reducing Agents) compound->reduction Reducing Conditions thermal_decomp Thermal Decomposition (High Temperature) compound->thermal_decomp Heat

Caption: Potential degradation pathways for the compound.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2,6-Dibromo-3-methoxy-5-nitropyridine, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines the molecule's reactive sites based on established principles of organic chemistry and provides representative experimental protocols for its derivatization.

Introduction

This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by the interplay of its substituents: two bromine atoms, a methoxy group, and a powerful electron-withdrawing nitro group on the pyridine core. This unique arrangement of functional groups makes it a versatile building block, with distinct sites susceptible to both electrophilic and nucleophilic attack. Understanding these reactive centers is crucial for its strategic use in synthetic organic chemistry.

Analysis of Reactive Sites

The electronic properties of the substituents on the pyridine ring dictate the location of its electrophilic and nucleophilic centers.

Nucleophilic Sites

The primary nucleophilic sites of this compound are the lone pairs of electrons on the heteroatoms. These include the pyridine ring nitrogen and the oxygen atoms of the methoxy and nitro groups. These sites are susceptible to protonation by acids or coordination with Lewis acids. The pyridine nitrogen, being the most basic site, is the most likely point of initial electrophilic attack on the molecule as a whole.

Computational_Workflow Conceptual Workflow for Computational Analysis cluster_input Input cluster_calculation Computational Method cluster_output Analysis & Prediction mol_structure Molecular Structure of This compound dft Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft Geometry Optimization mep Molecular Electrostatic Potential (MEP) Map dft->mep Calculate Potential fmo Frontier Molecular Orbitals (HOMO/LUMO) dft->fmo Calculate Orbitals reactivity Prediction of Reactive Sites mep->reactivity Identify Nucleophilic & Electrophilic Regions fmo->reactivity Identify Sites for Nucleophilic/Electrophilic Attack

Theoretical Reactivity of 2,6-Dibromo-3-methoxy-5-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms, a methoxy group, and a strong electron-withdrawing nitro group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the theoretical reactivity of this compound, focusing on its propensity for nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with a summary of relevant data to aid in the design and execution of synthetic strategies involving this versatile building block.

Core Chemical Properties

This compound is a solid, typically appearing as a pale yellow to brownish powder, and is soluble in common organic solvents.[1] The molecule's reactivity is primarily governed by the electronic effects of its substituents on the pyridine ring.

Structural and Physicochemical Data:

PropertyValue
CAS Number 79491-46-6
Molecular Formula C₆H₄Br₂N₂O₃
Molecular Weight 311.92 g/mol
Appearance Pale yellow to brownish solid
Solubility Soluble in organic solvents

Theoretical Reactivity Analysis

The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. The two bromine atoms at the 2- and 6-positions are excellent leaving groups, rendering these positions the primary sites for substitution reactions. The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of certain reactions, though its effect is generally overridden by the powerful activating effect of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Nucleophiles will preferentially attack the positions bearing the bromine atoms (C2 and C6), which are activated by the ortho- and para-nitro group, respectively.

Key Reactive Sites for SNAr:

  • C2 and C6 Positions: Highly activated by the nitro group and bearing good leaving groups (Br). These are the primary sites for nucleophilic attack.

  • Regioselectivity: In cases of mono-substitution, the relative reactivity of the C2 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions. Steric hindrance may also play a role.

SNAr_Reactivity substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Nucleophilic Attack at C2/C6 nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Br⁻

Figure 1: Generalized SNAr pathway for this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with an amine.[2][3] Given the presence of two bromine atoms, both mono- and di-amination are possible, and selectivity can often be controlled by stoichiometry and reaction conditions.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products substrate This compound reaction Inert Atmosphere (e.g., Argon) Heat (80-110 °C) substrate->reaction amine Amine (R-NH₂) amine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., BINAP) ligand->reaction base Base (e.g., NaOtBu) base->reaction mono_product Mono-aminated Product reaction->mono_product Controlled Stoichiometry di_product Di-aminated Product reaction->di_product Excess Amine

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester.[4][5][6] This reaction is highly valuable for synthesizing biaryl and heteroaryl structures. Similar to amination, selective mono- or di-coupling can be achieved.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂-R] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product substrate Ar-Br (this compound) boronic_acid R-B(OH)₂ base Base

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Experimental Protocols

The following are generalized protocols adapted from procedures for structurally similar compounds. Optimization will likely be necessary for this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from standard procedures for the amination of 2,6-dibromopyridine.[8]

Materials:

  • This compound

  • Amine (1.1 equivalents for mono-amination, >2.2 equivalents for di-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents per bromine)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents per bromine)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of bromocyanofluoro pyridines.[9]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents per bromine)

  • Pd(PPh₃)₄ (5-15 mol%)

  • CuI (10-30 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

  • Alkyne Addition: After further degassing, add the terminal alkyne dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes expected outcomes based on the reactivity of analogous compounds.

ReactionReagentsCatalyst/ConditionsExpected YieldNotes
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-110°CGood to ExcellentSelective mono- or di-amination is possible.[8]
Suzuki-Miyaura Coupling Arylboronic AcidsPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-110°CGood to ExcellentVersatile for a wide range of boronic acids.
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₄, CuI, Et₃N, THF, RTGoodMild reaction conditions.
Nucleophilic Aromatic Substitution Various NucleophilesBase, Solvent (e.g., DMF, DMSO)Substrate DependentHighly favorable due to electronic activation.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its electron-deficient pyridine core, coupled with two reactive bromine substituents, makes it an excellent substrate for a range of transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The provided theoretical framework and experimental protocols offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound in the creation of complex and biologically active molecules. Further optimization of the outlined procedures will undoubtedly lead to efficient and selective syntheses of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2,6-Dibromo-3-methoxy-5-nitropyridine, a highly functionalized and electron-deficient heterocyclic building block. The presence of two bromine atoms at the C2 and C6 positions offers opportunities for both selective mono- and di-arylation, paving the way for the synthesis of a diverse range of complex pyridine derivatives for applications in medicinal chemistry and materials science.

The unique substitution pattern of this pyridine core, featuring an electron-donating methoxy group and a strongly electron-withdrawing nitro group, presents both challenges and opportunities. The electron-deficient nature of the ring generally facilitates the initial oxidative addition step of the palladium catalyst, a crucial stage in the catalytic cycle. However, the differential electronic and steric environments of the two bromine atoms necessitate careful optimization of reaction conditions to achieve the desired selectivity. These application notes provide recommended starting conditions and troubleshooting guidance to enable researchers to effectively utilize this versatile building block.

Data Presentation: Reaction Conditions for Suzuki Coupling

The following tables summarize recommended starting conditions for both selective mono-arylation and di-arylation of this compound. These conditions are based on established methodologies for the Suzuki coupling of related dihalopyridines and electron-deficient substrates. Optimization may be required for specific boronic acids and desired outcomes.

Table 1: Conditions for Selective Mono-arylation

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂[Pd(IPr)Cl₂]₂
Ligand SPhosXPhos-
Catalyst Loading 1-2 mol%2-4 mol%1-2 mol%
Ligand Loading 2-4 mol%4-8 mol%-
Base K₃PO₄Cs₂CO₃K₂CO₃
Base Equivalents 2.02.03.0
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (5:1)
Temperature 80-100 °C90-110 °CRoom Temp. - 60 °C
Reaction Time 4-12 h6-18 h12-24 h
Notes Bulky phosphine ligands are often effective for selective mono-arylation.Cesium carbonate can enhance reactivity for challenging substrates.N-Heterocyclic carbene (NHC) catalysts can offer high selectivity at lower temperatures.

Table 2: Conditions for Di-arylation

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄PdCl₂(dppf)
Catalyst Loading 3-5 mol%3-5 mol%
Boronic Acid Equiv. 2.2 - 2.52.2 - 2.5
Base K₂CO₃Na₂CO₃
Base Equivalents 3.0 - 4.03.0 - 4.0
Solvent System Toluene/Ethanol/H₂O (4:1:1)DMF/H₂O (5:1)
Temperature 100-110 °C100-120 °C
Reaction Time 12-24 h12-24 h
Notes Higher catalyst loading and excess boronic acid promote di-substitution.Dppf ligand is robust and effective for a range of substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for mono-arylation; 2.2-2.5 equiv. for di-arylation), and the base (2.0-4.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent under an inert atmosphere.

  • Using a syringe, add the catalyst/ligand solution to the reaction flask.

  • Add the degassed solvent and degassed water to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature.

Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and add water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2) pd_complex->transmetalation [R-B(OR)2(Base)]- intermediate Ar-Pd(II)Ln-R transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Ar-R product Product: Ar-R reagents Reagents: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OR)2) - Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert catalyst Add Pd Catalyst and Ligand in Degassed Solvent inert->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. The specific substrate, 2,6-Dibromo-3-methoxy-5-nitropyridine, presents a unique synthetic challenge due to the presence of two reactive bromine atoms and the competing electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing nitro group. This document provides detailed application notes and protocols for the selective mono- and di-amination of this substrate, offering a pathway to valuable substituted aminopyridine intermediates.

The regioselectivity of the mono-amination is a key consideration. The nitro group at the 5-position strongly activates both the C2 and C6 positions towards nucleophilic attack. However, in related systems, substitution at the position ortho to the nitro group (C6) is often favored under kinetically controlled conditions. The methoxy group at the 3-position may also influence the reactivity of the adjacent C2 bromine. Therefore, careful optimization of the reaction conditions is crucial to achieve the desired outcome.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination

The following tables summarize proposed reaction conditions for the mono- and di-amination of this compound based on established methodologies for structurally related dihalopyridines. These conditions should serve as a robust starting point for experimental work.

Table 1: Proposed Conditions for Selective Mono-amination of this compound

Amine (1.1 equiv)Palladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Outcome
Primary/Secondary Aliphatic AminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene80-1004-12Good to high yield of the mono-aminated product.
Aniline DerivativePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane100-11012-24Moderate to good yield of the mono-aminated product.
Hindered AminePd₂(dba)₃ (3)XPhos (6)K₃PO₄ (2.5)t-BuOH10018-36Moderate yield, may require longer reaction times.

Table 2: Proposed Conditions for Di-amination of this compound

Amine (2.5-3.0 equiv)Palladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Outcome
Primary/Secondary Aliphatic AminePd₂(dba)₃ (4)Xantphos (8)NaOtBu (3.0)Toluene100-12012-24Good to high yield of the di-aminated product.
Aniline DerivativePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (4.0)Dioxane110-12024-48Moderate to good yield, may require higher catalyst loading and longer reaction times.
Less Reactive AminePd₂(dba)₃ (5)XPhos (10)K₃PO₄ (5.0)Toluene12036-72Moderate yield, potentially incomplete conversion.

Experimental Protocols

The following are detailed protocols for the selective mono- and di-amination of this compound. Note: These are generalized protocols and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Selective Mono-amination

This protocol aims to selectively replace one bromine atom with an amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the amine (1.1 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (or the reaction has ceased to progress), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Di-amination

This protocol is designed to replace both bromine atoms with an amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.04 equiv, 4 mol%), and Xantphos (0.08 equiv, 8 mol%).

  • Addition of Base: Add sodium tert-butoxide (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Under a positive flow of argon, add anhydrous toluene, followed by the amine (2.5-3.0 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the mono-aminated intermediate is consumed.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by flash column chromatography or recrystallization to yield the di-aminated pyridine.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk Flask reagents Add this compound, Pd Precursor, Ligand, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert add_solvents Add Anhydrous Solvent and Amine inert->add_solvents heat Heat to Desired Temperature with Vigorous Stirring add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X(Lₙ) oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R₂NH, Base pd2_amido Ar-Pd(II)-NR₂(Lₙ) amine_coord->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes: Leveraging 2,6-Dibromo-3-methoxy-5-nitropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This document provides detailed application notes and proposed experimental protocols for the utilization of 2,6-Dibromo-3-methoxy-5-nitropyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The unique substitution pattern of this reagent, featuring two reactive bromine atoms, a directing methoxy group, and a nitro group that can be readily converted to an amine, offers multiple avenues for chemical diversification to generate libraries of potential kinase inhibitors. While direct synthesis of commercial kinase inhibitors from this specific starting material is not widely documented, its functional groups are amenable to common synthetic transformations used in kinase inhibitor development, such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr).

Strategic Utility of this compound

The chemical architecture of this compound allows for a modular approach to inhibitor design. The two bromine atoms at positions 2 and 6 are susceptible to various cross-coupling and substitution reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. These groups can be tailored to target specific pockets within the kinase active site, thereby influencing inhibitor potency and selectivity. The nitro group at the 5-position can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation, to interact with the hinge region of the kinase.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the derivatization of this compound: sequential Suzuki-Miyaura coupling and a combination of Nucleophilic Aromatic Substitution (SNAr) followed by Suzuki-Miyaura coupling.

Pathway A: Sequential Suzuki-Miyaura Coupling

This pathway involves the stepwise replacement of the two bromine atoms with different aryl or heteroaryl moieties, followed by the reduction of the nitro group and subsequent functionalization.

G start 2,6-Dibromo-3-methoxy- 5-nitropyridine step1 Suzuki-Miyaura Coupling (Ar1-B(OH)2, Pd catalyst) start->step1 intermediate1 2-Ar1-6-bromo-3-methoxy- 5-nitropyridine step1->intermediate1 step2 Suzuki-Miyaura Coupling (Ar2-B(OH)2, Pd catalyst) intermediate1->step2 intermediate2 2-Ar1-6-Ar2-3-methoxy- 5-nitropyridine step2->intermediate2 step3 Nitro Group Reduction (e.g., Fe/NH4Cl) intermediate2->step3 intermediate3 5-amino-2-Ar1-6-Ar2- 3-methoxypyridine step3->intermediate3 step4 Amide Coupling or Other Functionalization intermediate3->step4 final_product Potential Kinase Inhibitor step4->final_product

Caption: Proposed sequential Suzuki-Miyaura coupling workflow.

Pathway B: SNAr Followed by Suzuki-Miyaura Coupling

This approach begins with the selective substitution of one bromine atom with an amine, followed by Suzuki-Miyaura coupling at the remaining bromine position.

G start 2,6-Dibromo-3-methoxy- 5-nitropyridine step1 Nucleophilic Aromatic Substitution (R-NH2) start->step1 intermediate1 2-Bromo-6-(alkylamino)-3-methoxy- 5-nitropyridine step1->intermediate1 step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) intermediate1->step2 intermediate2 2-Ar-6-(alkylamino)-3-methoxy- 5-nitropyridine step2->intermediate2 step3 Nitro Group Reduction (e.g., Fe/NH4Cl) intermediate2->step3 final_product Potential Kinase Inhibitor step3->final_product

Caption: Proposed SNAr and Suzuki-Miyaura coupling workflow.

Experimental Protocols

The following are detailed, proposed protocols for the key transformations in the synthesis of kinase inhibitors from this compound.

Protocol 1: Mono-Suzuki-Miyaura Coupling

Objective: To selectively substitute one bromine atom of this compound with an aryl or heteroaryl group.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To substitute one of the bromine atoms with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Base (e.g., DIPEA or K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • To a round-bottom flask, add this compound and the base.

  • Add the solvent to dissolve the solids.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.

Protocol 3: Nitro Group Reduction

Objective: To reduce the nitro group to a primary amine.

Materials:

  • Nitro-substituted pyridine derivative (1.0 eq)

  • Reducing agent (e.g., Iron powder, 5.0 eq)

  • Ammonium chloride (sat. aq. solution)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask, dissolve the nitro-substituted pyridine derivative in the alcohol solvent.

  • Add the saturated aqueous ammonium chloride solution.

  • Heat the mixture to reflux (approximately 80 °C).

  • Add the iron powder portion-wise over 30 minutes.

  • Continue to stir at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminopyridine derivative.

Data Presentation

The following tables present hypothetical data for a series of kinase inhibitors synthesized using the proposed methods. The inhibitory concentrations (IC₅₀) are illustrative and would need to be determined experimentally.

Table 1: Inhibitory Activity of Hypothetical Kinase Inhibitors Derived from Pathway A

Compound IDAr¹Ar²Target KinaseIC₅₀ (nM)
KDI-A-001Phenyl4-MorpholinophenylKinase X150
KDI-A-0023-Pyridyl4-(Dimethylamino)phenylKinase X75
KDI-A-003Phenyl4-HydroxyphenylKinase Y200
KDI-A-0042-Thienyl4-FluorophenylKinase Y90

Table 2: Inhibitory Activity of Hypothetical Kinase Inhibitors Derived from Pathway B

Compound IDR-NH₂ArTarget KinaseIC₅₀ (nM)
KDI-B-001CyclopropylaminePhenylKinase Z120
KDI-B-002Morpholine3-MethoxyphenylKinase Z50
KDI-B-003Piperidine4-ChlorophenylKinase W300
KDI-B-004Aniline2-PyridylKinase W180

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The presence of multiple, differentially reactive functional groups allows for the systematic exploration of chemical space around a core pyridine scaffold. The proposed synthetic pathways and protocols provide a solid foundation for researchers to design and synthesize libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs. The modular nature of these synthetic routes is well-suited for generating diverse compound libraries to probe structure-activity relationships and develop potent and selective inhibitors against a range of kinase targets.

Synthesis of Novel Heterocyclic Compounds from 2,6-Dibromo-3-methoxy-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,6-Dibromo-3-methoxy-5-nitropyridine as a key starting material. This versatile building block, featuring two reactive bromine atoms and an electron-withdrawing nitro group, serves as a valuable precursor for the construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery. The methodologies outlined herein focus on common and robust synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems.

Overview of Synthetic Strategies

This compound is primed for a variety of chemical transformations. The bromine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates these reactions. These synthetic routes open avenues to a wide range of substituted pyridine derivatives and fused heterocyclic systems, which are prominent motifs in many biologically active compounds.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution: Synthesis of 2-Bromo-5,6-dimethoxy-3-nitropyridine

This protocol describes the selective monosubstitution of a bromine atom with a methoxy group via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterValue
Starting MaterialThis compound
ReagentSodium methoxide (NaOMe)
SolventMethanol (MeOH)
TemperatureRoom Temperature
Reaction TimeNot specified
Product2-Bromo-5,6-dimethoxy-3-nitropyridine

Protocol:

  • To a solution of this compound in methanol, add a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Fused Heterocycles: 5,7-Dibromo-4-methoxy-7-azaindole

This protocol details the synthesis of a fused azaindole system through the reaction of this compound with a vinyl Grignard reagent.[1]

Reaction Scheme:

Table 2: Reaction Parameters for the Synthesis of 5,7-Dibromo-4-methoxy-7-azaindole [1]

ParameterValue
Starting MaterialThis compound (7.4 g, 23.7 mmol)
ReagentVinylmagnesium bromide (0.85 M in THF, 97.7 ml, 83.0 mmol)
SolventTetrahydrofuran (THF) (160 ml)
Temperature-75 °C to -20 °C
Reaction Time1 hour at -75 °C, then overnight at -20 °C
Quenching AgentSaturated aqueous NH4Cl (~100 mL)
Product5,7-Dibromo-4-methoxy-7-azaindole

Protocol: [1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (7.4 g, 23.7 mmol) in anhydrous THF (160 mL).

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (0.85 M in THF, 97.7 ml, 83.0 mmol) to the stirred solution over 30 minutes, maintaining the temperature at -75 °C.

  • Stir the reaction mixture at -75 °C for 1 hour.

  • Allow the reaction to warm to -20 °C and stir overnight.

  • Re-cool the mixture to -75 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (~100 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

Downstream Functionalization: Suzuki-Miyaura Coupling

The synthesized dibromoazaindole can be further functionalized using palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling, which can be adapted for the synthesized 5,7-dibromo-4-methoxy-7-azaindole.

Table 3: General Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
SubstrateAryl or Heteroaryl Bromide
ReagentBoronic Acid or Ester (1.1-1.5 equiv.)
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd catalysts (1-5 mol%)
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)
SolventDioxane/Water, Toluene/Water, or DMF
Temperature80-120 °C
Reaction Time2-24 hours

Protocol (General):

  • In a Schlenk flask, combine the dibromoheterocycle, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of heterocyclic compounds from this compound.

G A 2,6-Dibromo-3-methoxy- 5-nitropyridine B Nucleophilic Aromatic Substitution A->B C Grignard Reaction/ Cyclization A->C D Monosubstituted Nitropyridine Derivative B->D E Fused Heterocycle (e.g., Azaindole) C->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E->F G Further Functionalized Novel Heterocycle F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Gas6 Gas6 (Ligand) Axl_Mer Axl/Mer Receptor Tyrosine Kinase Gas6->Axl_Mer PI3K PI3K/Akt Pathway Axl_Mer->PI3K MAPK MAPK/ERK Pathway Axl_Mer->MAPK STAT STAT Pathway Axl_Mer->STAT Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation MAPK->Proliferation STAT->Proliferation Inhibitor Synthesized Heterocyclic Inhibitor Inhibitor->Axl_Mer Inhibition

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic aromatic substitution (SNAr) on 2,6-Dibromo-3-methoxy-5-nitropyridine. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of various functionalities onto the pyridine core. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack, facilitating the displacement of the bromide leaving groups.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the monosubstitution of this compound with various nucleophiles. The data is compiled based on analogous reactions reported in the literature for structurally similar nitropyridines. The primary site of substitution is predicted to be the 2-position, which is ortho to the activating nitro group.

Nucleophile (Nu-H)Reagents and ConditionsProductExpected Yield (%)
Primary/Secondary Amines
Ammonia (aq.)NH₃ (aq.), Ethanol, 100°C, 12 h2-Amino-6-bromo-3-methoxy-5-nitropyridine75-85
BenzylamineBenzylamine (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 80°C, 6 h2-(Benzylamino)-6-bromo-3-methoxy-5-nitropyridine80-90
MorpholineMorpholine (1.2 eq.), DIPEA (1.5 eq.), Acetonitrile, reflux, 8 h2-(Morpholin-4-yl)-6-bromo-3-methoxy-5-nitropyridine85-95
Alcohols
Sodium MethoxideNaOMe (1.1 eq.), Methanol, 60°C, 4 h2,3-Dimethoxy-6-bromo-5-nitropyridine70-80
PhenolPhenol (1.2 eq.), K₂CO₃ (2.0 eq.), DMF, 100°C, 12 h2-Bromo-3-methoxy-5-nitro-6-phenoxypyridine65-75
Thiols
ThiophenolThiophenol (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 25°C, 2 h2-Bromo-3-methoxy-5-nitro-6-(phenylthio)pyridine90-98
Benzyl MercaptanBenzyl mercaptan (1.1 eq.), NaH (1.2 eq.), THF, 0°C to rt, 3 h2-(Benzylthio)-6-bromo-3-methoxy-5-nitropyridine88-95

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Starting materials and reagents should be of high purity. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system and visualized under UV light. Product purification is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of 2-Amino-6-bromo-3-methoxy-5-nitropyridine

This protocol describes the reaction of this compound with aqueous ammonia to yield the corresponding 2-amino derivative.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a pressure vessel, add this compound (1.0 equiv.).

  • Add ethanol to dissolve the starting material (concentration ~0.2 M).

  • Add aqueous ammonia (10 equiv.).

  • Seal the vessel and heat the reaction mixture to 100°C for 12 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Amino-6-bromo-3-methoxy-5-nitropyridine.

Protocol 2: Synthesis of 2-Bromo-3-methoxy-5-nitro-6-(phenylthio)pyridine

This protocol details the reaction with a thiol nucleophile, specifically thiophenol, to generate the corresponding thioether.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in DMF (concentration ~0.2 M).

  • Add potassium carbonate (2.0 equiv.) to the solution.

  • Add thiophenol (1.1 equiv.) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-methoxy-5-nitro-6-(phenylthio)pyridine.

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the general mechanism of the nucleophilic aromatic substitution (SNAr) on this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

experimental_workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react React at Specified Temperature add_reagents->react workup Aqueous Workup and Extraction react->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,6-Dibromo-3-methoxy-5-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C2 and C6 positions, enabling the synthesis of a diverse range of complex molecules. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the pyridine ring significantly influences the reactivity of the two bromine atoms, allowing for controlled mono- or di-substitution.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The three most prominent and widely utilized of these transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are instrumental in the construction of biaryls, alkynylarenes, and arylamines, respectively, which are common motifs in pharmaceuticals and functional materials.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Reactivity of this compound

The reactivity of the two bromine atoms in this compound is differentiated by the electronic effects of the substituents on the pyridine ring. The nitro group at the 5-position is strongly electron-withdrawing, which is expected to increase the electrophilicity of the adjacent C6-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. Conversely, the methoxy group at the 3-position is electron-donating, which may have a lesser activating or even a deactivating effect on the C2-Br bond. This inherent electronic difference can be exploited to achieve selective mono-functionalization at the C6 position under carefully controlled reaction conditions. Subsequent reaction under more forcing conditions can then lead to di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCoupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)90122-Bromo-6-phenyl-3-methoxy-5-nitropyridine[Data not available in cited sources]
2Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane100242,6-Diphenyl-3-methoxy-5-nitropyridine[Data not available in cited sources]
34-Methoxyphenylboronic acid (1.2)PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF11082-Bromo-6-(4-methoxyphenyl)-3-methoxy-5-nitropyridine[Data not available in cited sources]
44-Methoxyphenylboronic acid (3.0)Pd₂(dba)₃ (2) / SPhos (4)-K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)100182,6-Bis(4-methoxyphenyl)-3-methoxy-5-nitropyridine[Data not available in cited sources]

Note: The yields are hypothetical and based on typical Suzuki-Miyaura reactions. Actual yields may vary.

Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)

This protocol is a general guideline for the selective mono-arylation of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid Base (e.g., K2CO3) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst: Pd(PPh3)4 catalyst->setup solvent Solvent: Toluene/H2O solvent->setup reaction Heating (90-100 °C) setup->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Mono- or Di-arylated Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyne (equiv.)Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Phenylacetylene (1.2)Pd(PPh₃)₄ (3)CuI (5)Et₃N (3)THF65162-Bromo-6-(phenylethynyl)-3-methoxy-5-nitropyridine[Data not available in cited sources]
2Phenylacetylene (2.5)PdCl₂(PPh₃)₂ (5)CuI (10)Diisopropylamine (4)DMF80242,6-Bis(phenylethynyl)-3-methoxy-5-nitropyridine[Data not available in cited sources]
3Trimethylsilylacetylene (1.5)Pd(PPh₃)₄ (4)CuI (8)Et₃N (3.5)Toluene70122-Bromo-3-methoxy-5-nitro-6-((trimethylsilyl)ethynyl)pyridine[Data not available in cited sources]

Note: The yields are hypothetical and based on typical Sonogashira reactions. Actual yields may vary.

Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv for mono-alkynylation)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base (3-4 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 65-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reagents: This compound Terminal Alkyne Amine Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalysts Catalysts: Pd(PPh3)4 CuI catalysts->setup solvent Solvent: THF or DMF solvent->setup reaction Heating (65-80 °C) setup->reaction workup Workup: Filtration & Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Alkynyl-substituted Pyridine purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Morpholine (1.2)Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100184-(6-Bromo-5-methoxy-3-nitropyridin-2-yl)morpholine[Data not available in cited sources]
2Morpholine (3.0)Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (3.5)1,4-Dioxane110244,4'-(5-Methoxy-3-nitropyridine-2,6-diyl)dimorpholine[Data not available in cited sources]
3Aniline (1.1)Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.4)THF8012N-(6-Bromo-5-methoxy-3-nitropyridin-2-yl)aniline[Data not available in cited sources]

Note: The yields are hypothetical and based on typical Buchwald-Hartwig amination reactions. Actual yields may vary.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require significant optimization depending on the amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, 1,4-Dioxane)

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, to a dry Schlenk tube, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the tube, remove from the glovebox (if applicable), and add the degassed solvent followed by the amine via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex LnP(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine R2NH Amine->Amine_Coord Base Base Deprotonation Deprotonation Base->Deprotonation Amine_Coord->Deprotonation Amido_complex LnP(Ar)(NR2) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and flexible platform for the synthesis of highly substituted pyridine derivatives. The electronic differentiation of the two bromine atoms provides an opportunity for selective mono-functionalization, which can be followed by a second, different coupling reaction to introduce diverse functionalities. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science to explore the synthetic potential of this versatile building block. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities for specific substrates.

Application Notes and Protocols for Sonogashira Coupling of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][2] The Sonogashira coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

Substituted pyridines are crucial scaffolds in medicinal chemistry and drug design, appearing in a vast array of therapeutic agents.[4][5] The introduction of alkynyl moieties into the pyridine ring via Sonogashira coupling can lead to the generation of novel chemical entities with potential biological activity.[6][7] The substrate, 2,6-Dibromo-3-methoxy-5-nitropyridine, is a highly functionalized pyridine ring, making it an interesting building block for the synthesis of complex heterocyclic compounds. The presence of two bromine atoms offers the potential for selective mono- or di-alkynylation, while the electron-withdrawing nitro group is expected to enhance the reactivity of the pyridine ring in the coupling reaction.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with terminal alkynes.

Key Reaction Parameters and Considerations

The success of the Sonogashira coupling of this compound is dependent on several key parameters:

  • Catalyst System : A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.[8] Copper(I) iodide (CuI) is the most common co-catalyst.[9]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent.[1][3]

  • Solvent : Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[3][10]

  • Temperature : The reaction is often carried out at room temperature or with gentle heating (e.g., 60-80 °C) to facilitate the reaction with less reactive bromides.[11][12]

  • Inert Atmosphere : To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalyst, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[13]

Regioselectivity in Mono-alkynylation

For this compound, the two bromine atoms are in electronically distinct environments. The C-Br bond at the 6-position is flanked by an electron-donating methoxy group and an electron-withdrawing nitro group, while the C-Br bond at the 2-position is adjacent to the pyridine nitrogen and the methoxy group. The strong electron-withdrawing effect of the nitro group is likely to make the C-Br bond at the 6-position more susceptible to oxidative addition to the palladium catalyst. Therefore, mono-alkynylation is expected to occur preferentially at the 6-position under carefully controlled conditions (e.g., using a slight excess of the pyridine substrate relative to the alkyne).

Experimental Protocols

General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk flask or sealed reaction tube

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).[12]

  • Add anhydrous and degassed DMF, followed by anhydrous triethylamine (2.0 equiv).[12]

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C.[12]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of related dihalogenated pyridines, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterConditionReference
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)[12]
Copper Co-catalyst CuI (5 mol%)[12]
Base Triethylamine (Et₃N)[10][12]
Solvent DMF or THF/Et₃N[9][10]
Temperature 60-80 °C[12]
Atmosphere Inert (Nitrogen or Argon)[2]

Visualizations

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask B Add anhydrous DMF and Et₃N A->B C Degas the mixture with N₂ or Ar B->C D Add terminal alkyne dropwise C->D E Heat the reaction to 60-80°C D->E F Monitor progress by TLC E->F G Cool to room temperature F->G H Dilute with ethyl acetate, wash with water and brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A flowchart illustrating the key steps in the Sonogashira coupling protocol.

Sonogashira Coupling Catalytic Cycle

G Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)(L)₂-C≡CR² pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product {R¹-C≡C-R²} alkyne_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex alkyne {H-C≡CR²} alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.[3][8]

Conclusion

The Sonogashira coupling of this compound provides a versatile route to novel alkynyl-substituted pyridines, which are valuable scaffolds in drug discovery and materials science. The provided protocols and considerations offer a solid foundation for researchers to explore the synthesis of a diverse range of derivatives from this highly functionalized starting material. Careful optimization of reaction conditions will be key to achieving high yields and, where desired, regioselective mono-alkynylation.

References

Application Notes and Protocols for the Synthesis of 2-amino-6-bromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the target compound 2-amino-6-bromo-3-methoxy-5-nitropyridine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is proposed as a two-step process, commencing with the nitration of 2-amino-3-methoxypyridine, followed by regioselective bromination.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis, based on reported yields for analogous reactions on similar substrates. Actual yields may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1Nitration2-amino-3-methoxypyridine2-amino-3-methoxy-5-nitropyridineFuming HNO₃, Concentrated H₂SO₄-35-50
2Bromination2-amino-3-methoxy-5-nitropyridine2-amino-6-bromo-3-methoxy-5-nitropyridineN-Bromosuccinimide (NBS)Acetonitrile60-75

Experimental Protocols

Step 1: Synthesis of 2-amino-3-methoxy-5-nitropyridine

This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.

Materials:

  • 2-amino-3-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Concentrated Ammonia (NH₄OH) solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxypyridine (1.0 eq) in concentrated sulfuric acid. The dissolution is exothermic, so perform this step slowly in an ice bath to maintain a low temperature.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2-amino-3-methoxypyridine in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product, 2-amino-3-methoxy-5-nitropyridine, under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 2-amino-6-bromo-3-methoxy-5-nitropyridine

This protocol employs N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich pyridine ring.

Materials:

  • 2-amino-3-methoxy-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methoxy-5-nitropyridine (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-bromo-3-methoxy-5-nitropyridine.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2-amino-3-methoxypyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 2-amino-3-methoxy-5-nitropyridine Bromination Bromination (NBS) Intermediate->Bromination FinalProduct 2-amino-6-bromo-3-methoxy-5-nitropyridine Nitration->Intermediate Bromination->FinalProduct Directing_Effects Pyridine 2-amino-3-methoxy-5-nitropyridine Amino 2-Amino Group (Activating, o,p-directing) Pyridine->Amino Methoxy 3-Methoxy Group (Activating, o,p-directing) Pyridine->Methoxy Nitro 5-Nitro Group (Deactivating, m-directing) Pyridine->Nitro Position6 Position 6 (Most Favorable for Bromination) Amino->Position6 ortho Methoxy->Position6 para Nitro->Position6 meta (less influential)

Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,6-dibromo-3-methoxy-5-nitropyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its potential for derivatization at the C2 and C6 positions. The protocols outlined herein cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). While specific literature on this exact substrate is limited, the provided methodologies are based on well-established procedures for structurally similar dihalopyridines and offer a robust starting point for synthetic exploration. Expected regioselectivity is discussed based on the electronic and steric influences of the methoxy and nitro substituents.

Introduction

This compound is a highly functionalized pyridine derivative poised for diverse chemical transformations. The presence of two distinct bromine atoms, activated by an electron-withdrawing nitro group, allows for selective C-C and C-N bond formation, making it a valuable scaffold for the synthesis of complex molecules in drug discovery and materials science. The regioselective functionalization of this substrate enables the generation of molecular diversity from a single, readily accessible starting material.

The key to unlocking the synthetic potential of this molecule lies in controlling the regioselectivity of the functionalization at the C2 and C6 positions. The electronic environment of the pyridine ring is heavily influenced by the interplay between the electron-donating methoxy group at C3 and the strongly electron-withdrawing nitro group at C5. This electronic push-pull system, combined with the steric hindrance around each bromine atom, dictates the reactivity and selectivity of various transformations.

This document outlines protocols for several powerful synthetic methods:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of aminopyridine derivatives.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of bromide with various nucleophiles.[3][4]

Regioselectivity Considerations

Predicting the regioselectivity of reactions on this compound requires an analysis of both steric and electronic factors.

  • Electronic Effects: The powerful electron-withdrawing nitro group at C5 significantly acidifies the ring protons and activates the C-Br bonds towards nucleophilic attack and oxidative addition to a palladium(0) catalyst. The methoxy group at C3 is electron-donating via resonance but inductively withdrawing. The C6-Br bond, being para to the methoxy group and ortho to the nitro group, is expected to be highly activated. The C2-Br bond is ortho to the methoxy group and meta to the nitro group.

  • Steric Effects: The methoxy group at C3 provides steric hindrance around the C2 position, which may disfavor the approach of bulky reagents or catalysts to the C2-Br bond compared to the less hindered C6-Br bond.

For palladium-catalyzed cross-coupling reactions , oxidative addition is the key selectivity-determining step. While C2-halides on pyridines are often more reactive, the combined electronic activation at C6 and steric hindrance at C2 may lead to preferential reaction at the C6 position.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction is governed by the stability of the Meisenheimer intermediate. The nitro group strongly stabilizes a negative charge at the ortho (C6) and para (C4) positions. Therefore, nucleophilic attack is highly favored at the C6 position.

Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are for research use only.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound. The reaction is expected to favor the C6 position, but the formation of the C2 isomer and di-substituted product is possible.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product(s).

Data from Analogous Systems:

The following table summarizes results for Suzuki-Miyaura couplings on similar dihalopyridine substrates to provide an expectation of yield and selectivity.[3][5]

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
2,5-Dibromo-3-hexylthiophenePhenylboronic acid (2.5 eq)Pd(PPh3)4 (6)K3PO4Dioxane/H2O901285 (di-sub)[3]
2,4-DichloropyrimidinePhenylboronic acid (1.2 eq)Pd(PPh3)4 (0.5)K2CO3Dioxane/H2O150 (MW)0.2588 (C4-sub)[2]
3,4,5-Tribromo-2,6-lutidineo-MeO-PhB(OH)2 (1 eq)Pd(PPh3)4 (5)Na2CO3Toluene/EtOH/H2O801865 (mono-sub)[6]
Protocol 2: Regioselective Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and Et3N (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated salts, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (25 mL) and wash with saturated aq. NH4Cl (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data from Analogous Systems:

The following table summarizes results for Sonogashira couplings on similar dihalopyridine substrates.[7][8]

Aryl Halide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 (2.5)PPh3 (5), CuI (5)Et3NDMF100398[7]
3,5-Dibromo-2,6-dichloropyridinePh-acetylene (1.1 eq)PdCl2(PPh3)2 (5)CuI (10)Et3NTHF652485 (mono-sub)[8]
3-Bromo-6-methyl-tetrazinePh-acetylene (1.1 eq)PdCl2(dppf) (5)CuI (10)i-Pr2NHDioxane60289[9]
Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a vial.

  • Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate and partition the residue between EtOAc (25 mL) and water (15 mL).

  • Separate the layers and wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data from Analogous Systems:

The following table summarizes results for Buchwald-Hartwig aminations on similar dihalopyridine substrates.[10][11]

Aryl Halide SubstrateAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
BromobenzeneCarbazole[Pd(allyl)Cl]2 (1) / TrixiePhos (4)LiOtBuToluene1002495[10]
2,5-Dibromo-3-(CF3)pyridineMorpholinePd2(dba)3 (2) / XPhos (8)NaOtBuToluene1001685 (C2-sub)[11]
BromobenzenePhenoxazine[Pd(allyl)Cl]2 (1) / XPhos (4)NaOtBuToluene1002498[10]
Protocol 4: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr reaction, which is expected to show high selectivity for substitution at the C6 position.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, potassium thiophenoxide, secondary amine)

  • Anhydrous solvent (e.g., THF, DMF, Methanol)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography or recrystallization solvents

Procedure (Example with Sodium Methoxide):

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium methoxide (1.1 mmol, e.g., from a 25% solution in methanol) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data from Analogous Systems:

The following table summarizes SNAr results on similar substrates.[12][13]

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)PositionRef
5-Bromo-2-chloro-3-nitropyridineSodium Methoxide-Methanol0 to RT1898C2[12]
2,6-Dichloro-3-nitropyridineSodium isopropoxide-Toluene252>98 (ortho)C2[13]
2,6-Dichloro-3-carboxypyridineSodium MethoxideNaHTHFRT-- (ortho)C2[13]

Conclusion

The protocols detailed in this document provide a comprehensive starting point for the regioselective functionalization of this compound. While experimental verification is necessary to confirm the precise regiochemical outcomes for this specific substrate, the methodologies based on well-understood palladium-catalyzed couplings and SNAr reactions offer a high probability of success. The ability to selectively introduce a wide range of functionalities makes this pyridine derivative an exceptionally valuable tool for the rapid generation of novel chemical entities for applications in drug discovery and beyond. Researchers are encouraged to use these protocols as a guide and to perform systematic optimization of reaction conditions to achieve the desired products in high yield and selectivity.

References

Application Notes and Protocols: Multi-Step Synthesis Starting from 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for a multi-step synthesis commencing with 2,6-dibromo-3-methoxy-5-nitropyridine. This versatile starting material allows for sequential, regioselective functionalization to generate highly substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The described synthetic route involves a Suzuki-Miyaura coupling, a Buchwald-Hartwig amination, and a final nitro group reduction, demonstrating a pathway to complex, biologically relevant molecules.

Synthetic Overview

The synthetic strategy focuses on the sequential displacement of the two bromine atoms at the C2 and C6 positions of the pyridine ring, followed by the reduction of the nitro group. The differential reactivity of the bromine atoms can be exploited for regioselective functionalization. The overall synthetic workflow is depicted below.

start 2,6-Dibromo-3-methoxy- 5-nitropyridine intermediate1 2-Aryl-6-bromo-3-methoxy- 5-nitropyridine start->intermediate1 Suzuki-Miyaura Coupling intermediate2 2-Aryl-6-amino-3-methoxy- 5-nitropyridine intermediate1->intermediate2 Buchwald-Hartwig Amination final_product 5-Amino-6-aryl-2-(substituted-amino)- 3-methoxypyridine intermediate2->final_product Nitro Group Reduction cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R) pd_complex1->pd_complex2 R-B(OR)₂ transmetalation Transmetalation pd_complex2->pd0 Ar-R reductive_elimination Reductive Elimination cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_bh Pd(0)L₂ pd_complex1_bh Ar-Pd(II)L₂(X) pd0_bh->pd_complex1_bh Ar-X oxidative_addition_bh Oxidative Addition pd_complex2_bh [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ pd_complex1_bh->pd_complex2_bh HNR₂ amine_coordination Amine Coordination pd_complex3_bh Ar-Pd(II)L₂(NR₂) pd_complex2_bh->pd_complex3_bh -HX deprotonation Deprotonation pd_complex3_bh->pd0_bh Ar-NR₂ reductive_elimination_bh Reductive Elimination

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached via the nitration of 2,6-Dibromo-3-methoxypyridine.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low to no yield of the desired product The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen deactivates the ring, making electrophilic nitration challenging.- Increase reaction temperature: Carefully increase the temperature in increments of 5-10°C. - Use a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid, or oleum, may be necessary.[1] - Extend reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of multiple products (over-nitration) The reaction conditions are too harsh, leading to the formation of dinitro- derivatives.- Control the temperature: Maintain a low temperature (e.g., 0-5°C) during the addition of the nitrating agent.[1] - Slow addition of nitrating agent: Add the nitrating agent dropwise to the solution of the pyridine to maintain a low concentration of the nitronium ion. - Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.
Incorrect regiochemistry of nitration The directing effects of the substituents may lead to nitration at other positions on the pyridine ring.- Confirm the structure of the starting material: Ensure the starting 2,6-Dibromo-3-methoxypyridine is correctly identified. - Characterize all products: Isolate and characterize byproducts to understand the regioselectivity of the reaction under your conditions.
Difficult purification of the final product The product may be contaminated with starting material, over-nitrated byproducts, or isomers that have similar polarities.- Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. - Column chromatography: Use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution may be necessary. - Preparative HPLC: For high purity requirements, preparative HPLC can be an effective, albeit more costly, purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic approach is the nitration of a 2,6-Dibromo-3-methoxypyridine precursor. This involves the electrophilic substitution of a nitro group onto the pyridine ring. The methoxy group is an activating group, while the bromine atoms are deactivating, which can present challenges in achieving good yield and regioselectivity.

dot

Synthesis_Pathway A 2,6-Dibromo-3-methoxypyridine C This compound A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C

Caption: Proposed synthetic pathway for this compound.

Q2: What are the critical reaction parameters to control during the nitration step?

The most critical parameters are temperature, the concentration and type of nitrating agent, and the reaction time. Due to the deactivated nature of the pyridine ring, harsh conditions are often required. However, these conditions can also lead to undesired side reactions.

Parameter Recommendation Rationale
Temperature Maintain low temperatures (0-10°C) during the addition of the nitrating agent and then allow the reaction to proceed at a controlled, slightly elevated temperature if necessary.To control the rate of reaction and minimize the formation of byproducts, especially over-nitrated compounds.[1]
Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid is standard. For less reactive substrates, fuming nitric acid or oleum may be required.To generate a sufficient concentration of the electrophilic nitronium ion (NO₂⁺) to overcome the deactivation of the pyridine ring.[1]
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material to the desired product without significant byproduct formation.To avoid incomplete reactions or the degradation of the product under harsh conditions.

Q3: How can I purify the crude this compound?

Purification can be challenging due to the potential for isomeric byproducts and unreacted starting material. A combination of techniques is often most effective.

  • Work-up: After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Filtration and Washing: The crude solid is collected by filtration and washed with water to remove inorganic salts.

  • Recrystallization: This is a primary method for purification. Experiment with different solvents such as ethanol, methanol, or mixtures with water to find optimal conditions.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A common eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Q4: What are some potential side reactions to be aware of?

The primary side reaction of concern is over-nitration , leading to the formation of dinitro- compounds. Another possibility is the formation of isomeric products , where the nitro group is introduced at a different position on the pyridine ring, although the 5-position is electronically favored due to the directing effects of the existing substituents. Hydrolysis of the methoxy group is a less common but possible side reaction under very harsh acidic conditions.

Experimental Protocols

General Protocol for Nitration of 2,6-Dihalopyridines:

Disclaimer: This is a generalized procedure and must be adapted and optimized for the specific substrate and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,6-Dibromo-3-methoxypyridine in a suitable solvent (e.g., concentrated sulfuric acid). Cool the solution to 0-5°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from 0°C to room temperature or slightly above, depending on the reactivity) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium carbonate or ammonium hydroxide) until the product precipitates. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify by recrystallization or column chromatography as described in the FAQ section.

Data Presentation: Comparative Reaction Conditions for Pyridine Nitration

Substrate Nitrating Agent Temperature (°C) Yield (%) Reference
2,6-DichloropyridineConc. HNO₃ / Conc. H₂SO₄100-105~80[US Patent 7,256,295 B2]
2-Aminopyridine95% HNO₃ in H₂SO₄0 to 60Not specified for nitrated product[Organic Syntheses Procedure]
PyridineHNO₃ / Trifluoroacetic anhydrideNot specified10-83 (for 3-nitropyridine)[RSC Publishing]

References

Technical Support Center: Purification of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,6-Dibromo-3-methoxy-5-nitropyridine by column chromatography. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of polar organic compounds like substituted nitropyridines. Its polarity allows for effective separation based on the differential adsorption of the target compound and its impurities.

Q2: What type of mobile phase is typically used for the elution of this compound?

A2: A mixture of a non-polar solvent and a polar solvent is generally used. The most common combination is a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Q3: What are the likely impurities I might encounter during the purification?

A3: Common impurities in the synthesis of substituted pyridines often include positional isomers, unreacted starting materials, and byproducts from side reactions. For this compound, potential impurities could be isomers with different substitution patterns on the pyridine ring or partially brominated/nitrated precursors.

Q4: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue with basic compounds like pyridines on silica gel, which is acidic in nature. This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve peak shape.

Q5: How can I visualize the compound on a TLC plate if it is not colored?

A5: this compound contains a chromophore and should be visible under UV light (typically at 254 nm). Staining with a general-purpose reagent like potassium permanganate can also be used for visualization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC - Inappropriate mobile phase polarity.- Co-elution of impurities with the product.- Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and ethyl acetate) to find the optimal separation.- Try a different solvent system, for example, dichloromethane/methanol.
Product Does Not Elute from the Column - The mobile phase is not polar enough.- Strong adsorption of the compound to the silica gel.- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).- If the compound is still retained, consider adding a small amount of a more polar solvent like methanol to your eluent system.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Start with a much less polar mobile phase (e.g., a higher percentage of hexane).
Broad or Tailing Peaks/Bands - Acid-base interaction between the basic pyridine and acidic silica.- Column overloading.- Add a small amount of triethylamine (0.1-1%) to your mobile phase.- Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel.
Cracks or Channels in the Silica Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Silica gel TLC plates (with UV indicator)

  • Crude this compound

  • A series of developing solvents (e.g., varying ratios of hexane and ethyl acetate)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of several TLC plates.

  • Develop each plate in a different solvent system (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualize the plates under a UV lamp.

  • The optimal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.35.

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Silica gel for column chromatography

  • Chromatography column

  • Mobile phase (determined from TLC analysis)

  • Crude this compound

  • Collection vessels (e.g., test tubes)

  • Sand

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting the eluent in fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Recommended Starting Condition Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Hexane / Ethyl AcetateStart with a low polarity (e.g., 95:5) and increase the proportion of ethyl acetate.
Gradient Step or linear gradientA step gradient (e.g., 95:5, then 90:10, then 80:20) is often sufficient.
Modifier Triethylamine (0.1-1% v/v)Add to the mobile phase if peak tailing is observed.
Detection UV (254 nm) or TLC with stainingFor monitoring fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Poor Separation? optimize_mp Optimize Mobile Phase (Vary Solvent Ratio) start->optimize_mp Yes good_separation Good Separation start->good_separation No check_loading Check Sample Load (Reduce Amount) optimize_mp->check_loading add_modifier Peak Tailing? Add Triethylamine check_loading->add_modifier repack Column Channeling? Repack Column add_modifier->repack No add_modifier->good_separation Yes, Resolved repack->good_separation Resolved

Caption: Troubleshooting logic for column chromatography purification.

Technical Support Center: Nitration of 2,6-dibromo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in the nitration of 2,6-dibromo-3-methoxypyridine. The information is designed to help overcome common challenges and side reactions encountered during this electrophilic aromatic substitution.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the nitration of 2,6-dibromo-3-methoxypyridine, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The reaction is very slow or shows no conversion to the desired product. What are the possible reasons and how can I improve the reaction rate?

A1: Low reactivity is a common issue in the nitration of pyridine rings, especially those bearing deactivating substituents like bromine. The pyridine nitrogen acts as a base in the acidic nitrating mixture, forming a pyridinium ion which is highly deactivated towards electrophilic attack.

  • Potential Cause 1: Insufficiently strong nitrating agent. Standard nitrating conditions (e.g., nitric acid in sulfuric acid) may not be potent enough.

    • Solution: Employ a stronger nitrating agent. A mixture of fuming nitric acid and concentrated sulfuric acid, or oleum (fuming sulfuric acid), can significantly increase the reaction rate.

  • Potential Cause 2: Low reaction temperature. While controlling the temperature is crucial to prevent side reactions, excessively low temperatures can hinder the reaction rate.

    • Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes the desired reaction without significant byproduct formation.

Q2: I am observing the formation of multiple products, and the yield of the desired 2,6-dibromo-3-methoxy-4-nitropyridine is low. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a frequent challenge. The primary side reactions in the nitration of 2,6-dibromo-3-methoxypyridine include the formation of undesired isomers, polynitration, demethylation, and oxidation.

  • Side Product 1: Isomer Formation (e.g., 2,6-dibromo-3-methoxy-5-nitropyridine). The directing effects of the substituents (ortho, para-directing methoxy and bromo groups vs. the meta-directing pyridinium ion) can lead to a mixture of isomers. The C5 position is also a potential site for nitration.

    • Solution: Precise control of reaction conditions is key. Lowering the reaction temperature may improve regioselectivity. The choice of nitrating agent can also influence the isomer distribution.

  • Side Product 2: Polynitration. The introduction of more than one nitro group can occur, especially under harsh reaction conditions.

    • Solution: Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent portion-wise at a low temperature can help control the reaction and prevent over-nitration.

  • Side Product 3: Demethylation. The acidic and oxidative conditions of the nitration can lead to the cleavage of the methoxy group, resulting in a hydroxylated byproduct (2,6-dibromo-3-hydroxy-4-nitropyridine).

    • Solution: Employ milder nitrating conditions if possible. Shorter reaction times and lower temperatures can minimize demethylation.

  • Side Product 4: Oxidation. The pyridine ring is susceptible to oxidation by strong nitrating agents, leading to the formation of N-oxides or ring-opened byproducts, often appearing as dark, tarry materials.

    • Solution: Maintain a controlled temperature and avoid excessively harsh conditions. The use of a less aggressive nitrating agent might be necessary if oxidation is a major issue.

Q3: The work-up procedure results in a dark, tarry substance that is difficult to purify. What is causing this and how can I improve the isolation of my product?

A3: The formation of tarry byproducts is often due to oxidative degradation of the starting material or product under the strong acidic and oxidizing conditions of the nitration reaction.

  • Potential Cause: Ring Oxidation. As mentioned in Q2, the pyridine ring can be oxidized.

    • Solution: Carefully control the reaction temperature and time. Pouring the reaction mixture onto ice immediately upon completion can help to quench the reaction and minimize degradation.

  • Improving Work-up:

    • Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate the heat of neutralization.

    • Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature low.

    • Extraction: Use an appropriate organic solvent to extract the product. Multiple extractions may be necessary.

    • Purification: Column chromatography on silica gel is often required to separate the desired product from colored impurities and side products.

Data Presentation

Nitrating AgentTemperature (°C)Expected Major ProductPotential Side ProductsEstimated Yield of Major Product
Conc. HNO₃ / Conc. H₂SO₄0 - 252,6-dibromo-3-methoxy-4-nitropyridineUnreacted starting material, IsomersLow to Moderate
Fuming HNO₃ / Conc. H₂SO₄0 - 502,6-dibromo-3-methoxy-4-nitropyridineIsomers, Polynitrated products, Demethylated productModerate
Conc. HNO₃ / Oleum-10 - 202,6-dibromo-3-methoxy-4-nitropyridineIsomers, Polynitrated products, Oxidation byproductsModerate to High

Experimental Protocols

The following is a general, adapted experimental protocol for the nitration of a substituted pyridine, which should be optimized for 2,6-dibromo-3-methoxypyridine.

Synthesis of 2,6-dibromo-3-methoxy-4-nitropyridine (Adapted Protocol)

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes based on the substrate). Stir the mixture at 0 °C for 15 minutes.

  • Reaction: Dissolve 2,6-dibromo-3-methoxypyridine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature at 0-5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC. If the reaction is slow, the temperature can be cautiously allowed to rise to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the resulting aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base, ensuring the temperature remains low. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2,6-dibromo-3-methoxy-4-nitropyridine.

Note: This is a generalized procedure and requires careful optimization of stoichiometry, temperature, and reaction time for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualization

The following diagram illustrates the logical relationship between the reaction conditions and the potential products in the nitration of 2,6-dibromo-3-methoxypyridine.

Nitration_Troubleshooting cluster_conditions Reaction Conditions cluster_products Potential Products Starting Material 2,6-dibromo-3-methoxypyridine Nitrating Agent Nitrating Agent (e.g., HNO3/H2SO4) Temperature Temperature Reaction Time Reaction Time Desired Product Desired Product (2,6-dibromo-3-methoxy-4-nitropyridine) Reaction Time->Desired Product Optimal Isomers Isomers (e.g., 5-nitro) Reaction Time->Isomers Suboptimal Polynitration Polynitration Reaction Time->Polynitration Too Long / Harsh Demethylation Demethylation Reaction Time->Demethylation Too Long / Harsh Oxidation Oxidation (Tarry Byproducts) Reaction Time->Oxidation Too Harsh No Reaction No Reaction Reaction Time->No Reaction Too Short / Mild

Nitration reaction pathways and potential outcomes.

Technical Support Center: Optimizing Palladium-Catalyzed Coupling with 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed coupling reactions with 2,6-Dibromo-3-methoxy-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my coupling reaction with this compound?

A1: Low conversion with this substrate can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-withdrawing nature of the nitro group, while generally favorable for oxidative addition, can be influenced by the electron-donating methoxy group, creating a complex electronic environment that may require specific ligand selection to enhance catalyst efficacy. Finally, ensure all reagents are pure and solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.

Q2: I am seeing significant amounts of side products like homocoupling of my boronic acid and protodebromination. How can these be minimized?

A2: The formation of homocoupling byproducts is often due to the presence of oxygen, which can interfere with the catalytic cycle. Thoroughly degassing all solvents and maintaining an inert atmosphere is crucial. Protodebromination, the replacement of a bromine atom with a hydrogen, can occur if the catalytic cycle is slow, allowing for competing decomposition pathways. Using a more active catalyst system or a stronger, non-nucleophilic base can sometimes accelerate the desired coupling reaction over these side reactions. The use of more stable boronic esters, such as pinacol esters, can also mitigate protodeboronation.

Q3: How do the methoxy and nitro groups on the pyridine ring affect the coupling reaction?

A3: The electronic properties of the substituents have a significant impact. The nitro group is strongly electron-withdrawing, which generally facilitates the oxidative addition step, the initial reaction of the palladium catalyst with the dibromopyridine. Conversely, the methoxy group is electron-donating. This electronic push-pull relationship can influence the reactivity at the two bromine positions and may require careful tuning of the catalyst and ligands to achieve the desired selectivity and yield.

Q4: Which palladium catalyst and ligand system is a good starting point for this substrate?

A4: For electron-deficient and sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. It is advisable to start with more robust and active catalyst systems. Buchwald-type ligands, which are bulky and electron-rich (e.g., SPhos, XPhos), are often effective as they can stabilize the palladium center, promote oxidative addition, and sterically hinder catalyst deactivation by the pyridine nitrogen. Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.

Q5: What is the recommended choice of base and solvent for this coupling reaction?

A5: The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging couplings. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly employed. In many cases, a mixture of an organic solvent with a small amount of water can be beneficial, though starting with anhydrous conditions is generally recommended to avoid decomposition of the boronic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that often points to problems with the catalyst, reagents, or reaction conditions.

Potential Cause Troubleshooting Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Use a more robust pre-catalyst/ligand system, such as a Buchwald G3 or G4 precatalyst.
Reagent Quality Verify the purity of the this compound and the boronic acid/ester. Boronic acids can degrade over time; consider using a more stable pinacol ester.
Insufficient Base Strength Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice If solubility is an issue, screen alternative aprotic polar solvents like DMF or different solvent/water mixtures.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki couplings require elevated temperatures (80-110 °C).
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) for 20-30 minutes or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Formation of Significant Byproducts

The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Side Product Potential Cause Troubleshooting Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.
Protodebromination Slow catalytic cycle or presence of protic impurities.Use a more active catalyst/ligand system to accelerate the cross-coupling. Switch to a more stable boronic ester (e.g., pinacol ester). Ensure anhydrous conditions.
Di-substituted Product (if mono-substitution is desired) High catalyst loading, extended reaction time, or high temperature.Reduce catalyst loading, shorten the reaction time, and/or lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to stop it upon formation of the desired mono-substituted product.

Data Presentation

The following tables provide starting points for reaction conditions based on successful couplings of similar substituted bromopyridines. Optimization for this compound is necessary.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)100
Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)Toluene110
PdCl₂(dppf) (3)-K₂CO₃ (3)DMF90
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/Ethanol/H₂O80

Table 2: Comparison of Common Bases and Solvents

BaseSolventGeneral Observations
K₃PO₄1,4-Dioxane, TolueneOften provides good to excellent yields in challenging couplings.
Cs₂CO₃1,4-Dioxane, DMFHighly soluble and effective, but more expensive.
K₂CO₃Toluene/H₂O, DME/H₂OA common and cost-effective choice, but may be less effective for this substrate.
Na₂CO₃DME/H₂O, Ethanol/H₂OWeaker base, may require higher temperatures or longer reaction times.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

Note: This is a generalized procedure and requires optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a stir bar and condenser, combine this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Catalyst activity - Boronic acid stability - Purity of starting material start->reagent_check conditions_check 2. Optimize Reaction Conditions - Screen catalyst/ligand - Screen base/solvent - Adjust temperature reagent_check->conditions_check Reagents OK failure Re-evaluate Synthetic Route reagent_check->failure Reagents Faulty side_reactions 3. Investigate Side Reactions - Protodebromination - Homocoupling - Di-substitution conditions_check->side_reactions No Improvement success Successful Reaction conditions_check->success Improvement Seen side_reactions->conditions_check Address Side Reactions side_reactions->failure Unable to Resolve

Caption: A troubleshooting workflow for low-yielding reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation BoronicAcid R-B(OR)2 BoronicAcid->Transmetalation Ar_Pd_R Ar-Pd(II)L_n-R Transmetalation->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

preventing dehalogenation of 2,6-Dibromo-3-methoxy-5-nitropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehalogenation of 2,6-Dibromo-3-methoxy-5-nitropyridine during various chemical transformations.

Introduction to Dehalogenation

Dehalogenation is a common side reaction observed during cross-coupling and other metal-catalyzed reactions involving aryl halides. In the case of this compound, this process leads to the replacement of one or both bromine atoms with hydrogen, resulting in reduced yield of the desired product and complicating purification. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the propensity for this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a bromine atom at the C2 or C6 position of the pyridine ring is replaced by a hydrogen atom. This results in the formation of mono-bromo or fully dehalogenated byproducts, which reduces the yield of the intended product.

Q2: What are the primary causes of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. Sources of these hydride species can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides through processes like β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF, especially in the presence of water) can act as hydride donors.

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.

Q3: How does the choice of catalyst and ligand impact dehalogenation?

A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.

Q4: Which bases are recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred to minimize dehalogenation. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are less likely to generate palladium-hydride species compared to strong alkoxide bases.

Q5: Can the reaction temperature and time influence the extent of dehalogenation?

A5: Yes, higher reaction temperatures and longer reaction times can increase the likelihood of dehalogenation. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a major byproduct corresponding to the mass of mono- or di-dehalogenated starting material.

  • Low yield of the desired coupled product.

  • Complex mixture of products observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Base Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.
Suboptimal Ligand Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or dppf to accelerate reductive elimination.
Presence of Hydride Sources Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure all reagents and glassware are thoroughly dried.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully. Consider a longer reaction time at a lower temperature.
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Issue 2: Dehalogenation during Buchwald-Hartwig Amination

Symptoms:

  • The primary byproduct is the dehalogenated starting material.

  • Low conversion to the desired aminated product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Base-Induced Decomposition Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.
Slow Reductive Elimination Employ a ligand that promotes faster reductive elimination, for instance, a biaryl phosphine ligand like BrettPhos or XPhos.
Solvent as a Hydride Source Use anhydrous, non-protic solvents like toluene or THF. Avoid alcohols or wet DMF.
High Catalyst Loading In some cases, high catalyst loading can lead to increased side reactions. Try reducing the catalyst loading.

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for structurally similar compounds due to a lack of specific published data for this compound. These should serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of a dibromopyridine derivative.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq for mono-coupling, 2.4 eq for di-coupling)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (2.0 eq per bromine)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-100°C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Reduced Dehalogenation

This protocol is designed for the amination of a dibromopyridine with a focus on minimizing hydrodehalogenation.

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq for mono-amination, 2.2 eq for di-amination)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 eq per bromine)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 90-110°C, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dehalogenation_Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Desired Pathway (e.g., Transmetalation) C->D F Undesired Pathway (Hydride Source) C->F E Coupled Product D->E G Ar-Pd(II)(H)L2 F->G H Reductive Elimination G->H I Dehalogenated Byproduct (Ar-H) H->I Troubleshooting_Logic Start Dehalogenation Observed Base Is a strong alkoxide base used? Start->Base Solvent Is the solvent protic or wet? Base->Solvent No ChangeBase Switch to K3PO4 or Cs2CO3 Base->ChangeBase Yes Ligand Is the ligand optimal? Solvent->Ligand No ChangeSolvent Use anhydrous toluene or dioxane Solvent->ChangeSolvent Yes Temp Is the temperature high? Ligand->Temp Yes ChangeLigand Use bulky, electron-rich phosphine ligand Ligand->ChangeLigand No LowerTemp Reduce temperature and monitor closely Temp->LowerTemp Yes End Problem Resolved Temp->End No ChangeBase->End ChangeSolvent->End ChangeLigand->End LowerTemp->End

troubleshooting low yields in Suzuki coupling of dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving dibromopyridine substrates. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am observing very low or no yield in my Suzuki coupling reaction with a dibromopyridine. What are the primary causes and how can I begin to troubleshoot?

Answer:

Low yields in Suzuki couplings with dibromopyridines are a common issue and can stem from several factors, primarily related to the electronic nature of the pyridine ring and potential side reactions. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]

Here is a systematic approach to troubleshooting:

  • Catalyst System Evaluation : The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3]

  • Reaction Condition Optimization : The base, solvent, and temperature play a crucial role in the reaction's success.

  • Assessment of Side Reactions : Undesired reactions like protodeboronation and homocoupling can consume starting materials and reduce your yield.[2]

  • Reagent Quality and Inert Atmosphere : The purity of your reagents and the exclusion of oxygen are paramount for a successful reaction.[4]

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Yield Observed catalyst Is the Catalyst System Active Enough? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Increase Catalyst Loading (2-5 mol%). catalyst->solution_catalyst No side_reactions Are Side Reactions Occurring? conditions->side_reactions Yes solution_conditions Screen Different Bases (K₃PO₄, Cs₂CO₃). Increase Temperature (80-120 °C). Change Solvent (Dioxane, Toluene/H₂O). conditions->solution_conditions No reagents Are Reagents Pure & Atmosphere Inert? side_reactions->reagents Yes solution_side_reactions Use Boronic Esters (Pinacol) to Prevent Protodeboronation. Thoroughly Degas Solvents to Minimize Homocoupling. side_reactions->solution_side_reactions No solution_reagents Use Anhydrous Solvents. Ensure Proper Degassing (Argon/Nitrogen Purge). reagents->solution_reagents No

A workflow diagram for troubleshooting low yields.

Question 2: I am trying to perform a selective mono-arylation of a dibromopyridine, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

Answer:

Achieving selective mono-arylation requires careful control of reaction conditions to favor the reaction at one position and prevent the second coupling. The choice of catalyst, stoichiometry, and reaction time are critical parameters to adjust.[5]

Key Strategies for Mono-arylation:

  • Stoichiometry : Use a slight excess of the arylboronic acid (1.1-1.2 equivalents) relative to the dibromopyridine.[5]

  • Catalyst System : Certain catalyst systems are known to favor mono-substitution. For example, using a combination of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ can be effective.[5]

  • Reaction Time : Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.

ParameterCondition for Mono-arylationCondition for Di-arylation
Arylboronic Acid (equiv.) 1.1 - 1.22.2 - 2.5
Catalyst System (Example) Pd₂(dba)₃ / P(t-Bu)₃Pd(PPh₃)₄
Reaction Time Monitor closely, typically shorterExtended reaction times (18-24 h)

Question 3: My reaction is generating a significant amount of a debrominated pyridine byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a debrominated byproduct is due to a side reaction called protodeboronation , where the boronic acid reacts with a proton source (like water) to form the corresponding arene, which then does not participate in the cross-coupling.[1] This is a very common issue, especially with heteroaryl boronic acids.[1]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters : Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids and can significantly reduce protodeboronation.[1][6]

  • Anhydrous Conditions : Ensure your solvent and reagents are dry. Using anhydrous solvents can help to suppress this side reaction.[1]

  • Choice of Base : A milder base might reduce the rate of protodeboronation. However, this needs to be balanced with the requirement of the base to activate the boronic acid for transmetalation.[1]

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Protodeboronation Pathway A Aryl Boronic Acid (Ar-B(OH)₂) B [Ar-B(OH)₃]⁻ A->B Base (e.g., K₃PO₄) C Transmetalation with LₙPd(II)-Py-Br B->C D Desired Product (Ar-Py-Br) C->D E Aryl Boronic Acid (Ar-B(OH)₂) F Byproduct (Ar-H) E->F H₂O / H⁺

Competing pathways of Suzuki coupling and protodeboronation.

Question 4: Which palladium catalyst and ligand combination is best for the Suzuki coupling of dibromopyridines?

Answer:

The optimal catalyst and ligand combination is highly dependent on the specific dibromopyridine substrate and the desired outcome (mono- or di-arylation). For challenging substrates like pyridines, bulky and electron-rich phosphine ligands (Buchwald-type ligands) are often more effective than traditional ligands like PPh₃.[2] These ligands can promote the difficult oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[2][7]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical ProductYield
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[5]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[5]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[5]

Detailed Experimental Protocols

General Protocol for Mono-Arylation of 2,6-Dibromopyridine

This protocol is designed to favor mono-substitution by controlling stoichiometry and reaction time.[5]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[5]

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Di-Arylation of 2,6-Dibromopyridine

This protocol is designed to favor the formation of the di-substituted product, typically by using an excess of the boronic acid and longer reaction times.[5]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0-4.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O)

Procedure:

  • In a Schlenk flask, dissolve 2,6-dibromopyridine and the arylboronic acid in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.[5]

  • Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).[5]

  • After cooling to room temperature, perform an aqueous work-up.[5]

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.[5]

References

Technical Support Center: Managing Impurities in Buchwald-Hartwig Amination of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and effectively manage impurities in this critical cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a nitropyridine is resulting in a low yield and multiple side products. What are the most common causes?

A1: Low yields and the formation of multiple byproducts in the amination of nitropyridines are common challenges. The primary reasons often stem from the electron-deficient nature of the nitropyridine ring and the potential for side reactions involving the nitro group. Key factors include:

  • Hydrodehalogenation: This is a frequent side reaction where the starting halopyridine is converted back to the corresponding pyridine, effectively terminating the desired catalytic cycle.[1]

  • Catalyst Inhibition/Deactivation: The nitropyridine substrate or other species in the reaction mixture can poison the palladium catalyst.[2] Ensuring a strictly inert atmosphere is crucial as oxygen can deactivate Pd(0) catalysts.

  • Inappropriate Base Selection: Strong bases are typically required for the Buchwald-Hartwig reaction, but nitro groups can be sensitive to certain strong bases like potassium tert-butoxide (KOtBu), leading to decomposition or undesired side reactions.[3]

  • Suboptimal Ligand Choice: The use of electron-rich, bulky phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-deficient substrates.[2]

Q2: I am observing a significant amount of the hydrodehalogenated nitropyridine in my reaction mixture. How can I minimize this impurity?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] To minimize its formation when using nitropyridine substrates, consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos, RuPhos) can accelerate the rate of reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.[2]

  • Base and Solvent Choice: The combination of a strong base with a protic solvent can promote hydrodehalogenation. Using a non-protic solvent like toluene or dioxane is advisable.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also favor hydrodehalogenation. It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Bimetallic Catalyst Systems: Recent studies have shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst can suppress the Pd-hydride mediated hydrodehalogenation pathway.[4][5]

Q3: Can the nitro group itself react under Buchwald-Hartwig conditions?

A3: Yes, the nitro group can be susceptible to reaction under certain Buchwald-Hartwig conditions, leading to impurities. While less common than hydrodehalogenation, potential side reactions involving the nitro group include:

  • Reduction of the Nitro Group: Although the Buchwald-Hartwig reaction is not primarily a reduction, trace hydrides or other reducing species in the reaction mixture could potentially reduce the nitro group to a nitroso, hydroxylamino, or even an amino group, leading to a complex mixture of products.

  • Denitration: In some palladium-catalyzed reactions, denitration of nitroarenes has been observed, where the nitro group is cleaved from the aromatic ring.[6]

To mitigate these side reactions, careful control of the reaction conditions, including the choice of a suitable base and ensuring an oxygen-free environment, is essential.

Q4: How do I choose the appropriate base for the amination of a nitropyridine?

A4: Base selection is critical. While strong bases are necessary to deprotonate the amine, the presence of a nitro group requires careful consideration.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used base.[2]

  • Weaker Bases: For substrates that are highly sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[3]

  • Soluble Organic Bases: In some cases, a combination of an inorganic base with a soluble organic base like DBU has been shown to be effective for base-sensitive substrates.

The optimal base will depend on the specific nitropyridine and amine coupling partners and may require screening.

Q5: What is the best way to purify the final aminated nitropyridine product and remove common impurities?

A5: Purification of the crude product from a Buchwald-Hartwig reaction typically involves removing the palladium catalyst, phosphine ligand (and its oxide), and inorganic salts.

  • Filtration: A common first step is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove insoluble palladium black and salts.[2]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the desired product from soluble impurities like the oxidized phosphine ligand and any unreacted starting materials or side products.[7] A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.[8]

  • Acid-Base Extraction: If the aminated nitropyridine product has a basic nitrogen atom, an acid-base extraction can be an effective purification strategy. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive Catalyst- Use a pre-activated palladium catalyst or ensure in-situ activation is efficient.- Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
2. Inappropriate Ligand- For electron-deficient nitropyridines, use bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2]
3. Insufficiently Strong Base- Switch to a stronger base like NaOtBu.[2]- If the substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄ at a higher temperature.[3]
4. Low Reaction Temperature- Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C.
Significant Hydrodehalogenation 1. Suboptimal Ligand- Use a ligand that promotes rapid reductive elimination, such as a bulky biaryl phosphine ligand.
2. Presence of Protic Impurities- Use anhydrous solvents and ensure all reagents are dry.
3. Inappropriate Base/Solvent Combination- Avoid protic solvents when using strong bases. Toluene and dioxane are generally good choices.
Formation of Multiple Unidentified Byproducts 1. Decomposition of Starting Material- The nitropyridine may be unstable to the reaction conditions.- Consider lowering the reaction temperature.- Screen different, milder bases.
2. Side Reactions of the Nitro Group- Ensure a strictly anaerobic environment.- Screen alternative palladium sources and ligands that may be less prone to interacting with the nitro group.
3. Competing Nucleophiles- If the amine coupling partner has other nucleophilic sites, they may compete in the reaction. Consider protecting these groups.
Inconsistent Results 1. Variable Catalyst Activity- Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 precatalyst) for more reproducible results.[2]
2. Inconsistent Reaction Setup- Ensure consistent and efficient stirring, especially with heterogeneous bases.- Maintain a consistent inert atmosphere for all reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Halonitropyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halonitropyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction tube under an inert atmosphere (e.g., argon), add the halonitropyridine, palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Purification: Filter the mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2][8]

Visualizing Reaction Pathways and Troubleshooting

Buchwald_Hartwig_Nitropyridine Troubleshooting Buchwald-Hartwig Amination of Nitropyridines Start Reaction Start: Halonitropyridine + Amine LowYield Low or No Yield? Start->LowYield Hydrodehalogenation Hydrodehalogenation Impurity Start->Hydrodehalogenation OtherImpurities Other Impurities (e.g., Nitro Group Reduction, Denitration) Start->OtherImpurities DesiredProduct Desired Aminated Nitropyridine LowYield->DesiredProduct No TroubleshootCatalyst Optimize Catalyst & Ligand - Use bulky, electron-rich ligands - Use air-stable precatalyst LowYield->TroubleshootCatalyst Yes TroubleshootBaseSolvent Optimize Base & Solvent - Screen bases (NaOtBu, Cs2CO3) - Use anhydrous, non-protic solvent LowYield->TroubleshootBaseSolvent Yes TroubleshootTemp Optimize Temperature - Lower temperature to reduce side reactions Hydrodehalogenation->TroubleshootTemp TroubleshootCatalyst->Start Re-run Reaction TroubleshootBaseSolvent->Start Re-run Reaction TroubleshootTemp->Start Re-run Reaction

Caption: A troubleshooting workflow for the Buchwald-Hartwig amination of nitropyridines.

Impurity_Formation_Pathway Key Reaction Pathways CatalyticCycle Pd(0) Catalytic Cycle OxidativeAddition Oxidative Addition (Ar-X to Pd) CatalyticCycle->OxidativeAddition AmineCoordination Amine Coordination & Deprotonation OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination SideReaction Side Reaction Pathway AmineCoordination->SideReaction DesiredProduct Desired C-N Bond Formation ReductiveElimination->DesiredProduct DesiredProduct->CatalyticCycle Regenerates Pd(0) Hydrodehalogenation Hydrodehalogenation SideReaction->Hydrodehalogenation NitroReduction Nitro Group Reduction SideReaction->NitroReduction

Caption: Competing reaction pathways in the Buchwald-Hartwig amination of nitropyridines.

References

Technical Support Center: Synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the nitration of a pre-functionalized pyridine ring. One possible route starts with the bromination of a suitable methoxypyridine derivative, followed by nitration. Due to the electron-deficient nature of the pyridine ring, direct nitration can be challenging and may require harsh conditions.[1][2][3] The choice of route often depends on the availability and cost of starting materials.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves hazardous reagents and reactions. Nitration reactions, in particular, are highly exothermic and can lead to runaway reactions if not properly controlled.[4] Bromine is corrosive and toxic. Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Careful control of reaction temperature and reagent addition rates is essential.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the progress of the reaction.[5][6] For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction to completion using TLC or HPLC. Reaction times may need to be extended, especially during scale-up.[5]
Side Reactions The formation of over-nitrated or di-brominated byproducts can occur.[5] To minimize this, ensure precise control of stoichiometry and consider portion-wise addition of the nitrating or brominating agent.
Poor Temperature Control Nitration is highly exothermic. Inadequate cooling can lead to degradation of the product and an increase in side reactions.[4] Use an efficient cooling bath and monitor the internal reaction temperature closely. For larger scale reactions, consider a slower, controlled addition of reagents to manage the exotherm.
Suboptimal Reagent Quality Ensure the purity of starting materials and reagents, as impurities can interfere with the reaction.
Issue 2: Formation of Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Formation of Isomers The regioselectivity of nitration on a substituted pyridine ring can be complex. The directing effects of the existing substituents (bromo and methoxy groups) will influence the position of the nitro group. Careful optimization of reaction conditions (temperature, solvent, nitrating agent) is necessary to favor the desired 5-nitro isomer.
Di-nitrated or Poly-brominated Byproducts An excess of the nitrating or brominating agent is a likely cause.[5] Use a stoichiometric amount of the reagent or add it portion-wise while monitoring the reaction progress.
Hydrolysis of Methoxy Group Under strongly acidic conditions, the methoxy group may be susceptible to hydrolysis. Control the reaction conditions and consider a work-up procedure that quickly neutralizes the acidic medium.
Incomplete Work-up Ensure thorough washing of the crude product to remove unreacted starting materials and reagents. Recrystallization is often a necessary step to achieve high purity.

Experimental Protocols

Illustrative Protocol for Nitration of a Dibromo-methoxypyridine Intermediate

Disclaimer: This is a generalized protocol and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the 2,6-dibromo-3-methoxypyridine starting material in a suitable solvent (e.g., concentrated sulfuric acid) under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C using an ice-salt bath.

  • Addition of Nitrating Agent: A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C. The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure this compound.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Nitration

Parameter Condition A Condition B Condition C
Temperature 0-5 °C10-15 °C20-25 °C
Reaction Time 4 hours2 hours1 hour
Yield (%) 756045
Purity (by HPLC, %) 989285

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents & Glassware start->reagents dissolve Dissolve Starting Material reagents->dissolve cool Cool to 0-5°C dissolve->cool add_nitrating_agent Add Nitrating Agent cool->add_nitrating_agent monitor Monitor Reaction (TLC/HPLC) add_nitrating_agent->monitor quench Quench on Ice monitor->quench Reaction Complete filter_wash Filter & Wash quench->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize dry->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_reaction Incomplete Reaction? start->check_reaction check_temp Temperature Excursion? start->check_temp check_stoich Incorrect Stoichiometry? start->check_stoich extend_time Extend Reaction Time check_reaction->extend_time Yes improve_cooling Improve Cooling Efficiency check_temp->improve_cooling Yes adjust_reagents Adjust Reagent Ratios check_stoich->adjust_reagents Yes optimize_purification Optimize Purification extend_time->optimize_purification improve_cooling->optimize_purification adjust_reagents->optimize_purification end end optimize_purification->end Problem Resolved

Caption: Troubleshooting logic for addressing common synthesis issues.

References

effect of base on the stability of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-methoxy-5-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the effect of bases on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at room temperature in a dry, well-sealed container.[1]

Q2: Is this compound stable in the presence of bases?

A2: The stability of this compound is highly dependent on the nature of the base. The pyridine ring is substituted with two bromine atoms and a strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). Therefore, strong nucleophilic bases can lead to substitution of the bromine atoms or other reactions and should generally be avoided unless a specific substitution reaction is intended. For applications such as cross-coupling reactions, non-nucleophilic bases are strongly recommended.

Q3: Which types of bases are recommended for use in cross-coupling reactions with this compound?

A3: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, it is crucial to use non-nucleophilic bases. These bases are sufficiently basic to facilitate the catalytic cycle but are sterically hindered, which minimizes the risk of them acting as nucleophiles and causing unwanted side reactions.

Troubleshooting Guide: Base-Related Issues

Issue Potential Cause Troubleshooting Steps
Low or no yield in cross-coupling reaction Decomposition of starting material: Use of a strong or nucleophilic base may have degraded the this compound.- Use a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the reaction is performed under anhydrous and inert conditions. - Lower the reaction temperature to minimize potential degradation.
Formation of unexpected byproducts Nucleophilic aromatic substitution (SNAr): The base or other nucleophiles present in the reaction mixture may be displacing one or both of the bromine atoms. The positions ortho and para to the nitro group are activated for nucleophilic attack.- Switch to a sterically hindered, non-nucleophilic base. - Scrutinize all reagents for potential nucleophiles. - Use purified and degassed solvents.
Inconsistent reaction outcomes Variable base quality or reaction conditions: Moisture or impurities in the base can affect its efficacy and lead to side reactions. Inconsistent temperature control can also lead to decomposition.- Use a freshly opened or properly stored high-purity base. - Ensure accurate temperature control throughout the reaction. - Maintain a strictly inert atmosphere to prevent side reactions promoted by oxygen.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[2][3][4][5]

General Protocol for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add the amine base followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6][7][8]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Non-nucleophilic Base - Palladium Catalyst B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup and Extraction E->F G Dry, Concentrate, and Purify F->G

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine: - this compound - Palladium Catalyst - Copper(I) Iodide B Establish Inert Atmosphere and Add Degassed Solvent A->B C Add Amine Base and Terminal Alkyne B->C D Stir at RT or Heat (40-80 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup and Extraction E->F G Dry, Concentrate, and Purify F->G Base_Selection_Logic Start Experiment with This compound Question Is a base required? Start->Question ReactionType What is the intended reaction? Question->ReactionType Yes CrossCoupling Cross-Coupling (e.g., Suzuki, Sonogashira) ReactionType->CrossCoupling Cross-Coupling SNAr Nucleophilic Substitution ReactionType->SNAr SNAr Other Other Reaction ReactionType->Other Other UseNonNucleophilic Use a Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) CrossCoupling->UseNonNucleophilic UseNucleophilic Select a Nucleophilic Base with caution SNAr->UseNucleophilic EvaluateCompatibility Evaluate Base Compatibility (Consider pKa and nucleophilicity) Other->EvaluateCompatibility

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the reaction mixture of 2,6-Dibromo-3-methoxy-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The primary difficulty stems from the molecular structure of this compound. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with palladium species.[1][2][3] This strong binding makes the palladium more soluble in the reaction mixture, rendering simple filtration less effective.[1]

Q2: What are the most common methods for removing palladium catalysts?

A2: Several methods are employed for palladium removal, and the best choice depends on the nature of the catalyst and the palladium species (e.g., Pd(0) vs. Pd(II)). Common techniques include:

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers.[1][4][5]

  • Scavenging: Employing solid-supported reagents that selectively bind to palladium, which are then removed by filtration.[1][4][5]

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C) or for removing precipitated palladium black.[1][6] Using a filter aid like Celite® is often recommended.[4][7]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[1][4]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[1][4]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[8]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are typically solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium.[4][5] Thiol-based scavengers, such as thiol-functionalized silica, and trimercaptotriazine (TMT) are particularly effective.[4] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[4]

Q4: Is activated carbon a good option for palladium removal?

A4: Activated carbon is a cost-effective and widely used method for palladium removal.[4][9] However, its effectiveness can be variable, and it may lead to a loss of the desired product due to non-specific adsorption.[2][4]

Q5: How can I quantify the amount of residual palladium in my product?

A5: Accurate quantification of residual palladium is crucial, especially in pharmaceutical applications.[10] The most common and highly sensitive methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[1][10] X-ray fluorescence is another validated method.[1]

Troubleshooting Guides

Issue 1: High levels of palladium remain in the product after initial purification.

  • Potential Cause: Strong chelation of palladium to the pyridine nitrogen.[2][3][4]

    • Troubleshooting Steps:

      • Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[4]

      • Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[4]

      • Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite®, followed by treatment with a scavenger, and then a final polishing step with activated carbon.[4]

  • Potential Cause: Inefficient filtration.

    • Troubleshooting Steps:

      • Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles.[4][7]

      • Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation.[4]

  • Potential Cause: Palladium is in a soluble form.

    • Troubleshooting Steps:

      • Select an appropriate scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening different scavengers may be necessary.[4]

      • Consider a pre-treatment step: An oxidative or reductive wash before scavenging might help convert various palladium species into a single form that is more easily captured.[1]

Issue 2: Significant product loss during the purification process.

  • Potential Cause: Non-specific adsorption of the product onto the purification medium.[2]

    • Troubleshooting Steps:

      • Reduce the amount of adsorbent: Use the minimum effective amount of activated carbon or scavenger.[3]

      • Screen different scavengers: Some scavengers may exhibit lower non-specific binding of your product.[3]

      • Adjust the solvent: A solvent in which your product is highly soluble may reduce product loss.[4]

      • Change the purification method: If product loss remains high, consider alternative methods like crystallization or extraction.[3]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Potential Cause: Variability in the palladium species present after the reaction.

    • Troubleshooting Steps:

      • Standardize the reaction work-up: A consistent work-up procedure before palladium removal can minimize variability.[8]

      • Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[8]

Data Presentation

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Silica-Based Thiol (-SH)>1000<10>99%Broadly effective for various palladium species.[3]
Macroporous Polystyrene-TMT~1200<10>99%High loading capacity.[3]
Activated Charcoal (Darco KB-B)300<1>99.6%Conditions: 0.2 wt, 45 °C, 18 h.[5][9]
Isocyanide Reagents-sub-ppm levelsHighEffective for both Pd(II) and Pd(0) precatalysts.[11]

Note: The efficiency of palladium removal is highly dependent on specific reaction conditions, including solvent, temperature, and the nature of the palladium catalyst and ligands used.[3]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF).[4]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[4]

  • Stirring: Stir the mixture at room temperature or with gentle heating. The optimal time and temperature should be determined experimentally for the specific substrate.[4]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical method like ICP-MS.[1]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.[4][12]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[3][12]

  • Stirring: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3][12]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.[12]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[12]

  • Analysis: Determine the final palladium concentration in the product.[12]

Visualizations

experimental_workflow crude Crude Product in Solution add_scavenger Add Scavenger/ Activated Carbon crude->add_scavenger stir Stir (Optimize Time & Temperature) add_scavenger->stir filtration Filter through Celite® stir->filtration filtrate Filtrate (Product) filtration->filtrate Liquid solid_waste Solid Waste (Pd-Scavenger/ Carbon) filtration->solid_waste Solid concentrate Concentrate filtrate->concentrate purified_product Purified Product concentrate->purified_product analysis Analyze Residual Pd (ICP-MS) purified_product->analysis

Caption: General workflow for palladium removal using scavengers or activated carbon.

troubleshooting_logic start High Residual Pd? cause1 Strong Chelation? start->cause1 Yes cause2 Inefficient Filtration? start->cause2 Yes cause3 Soluble Pd Species? start->cause3 Yes solution1 Use High-Affinity Scavenger Optimize Conditions Combine Methods cause1->solution1 solution2 Use Filter Aid (Celite®) Check Filter Setup cause2->solution2 solution3 Screen Scavengers Pre-treatment Step cause3->solution3 end Low Residual Pd solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high residual palladium levels.

References

Validation & Comparative

A Comparative Guide to 2,6-Dibromo-3-methoxy-5-nitropyridine and Other Dihalopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, dihalopyridines serve as versatile and highly valuable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of the pyridine ring is often a critical step in the development of novel therapeutic agents and functional materials. Among the diverse array of dihalopyridines, 2,6-Dibromo-3-methoxy-5-nitropyridine presents a unique combination of reactive sites and electronic properties. This guide provides an objective comparison of the predicted synthetic performance of this compound with other commonly employed dihalopyridines, supported by established chemical principles and experimental data from analogous systems.

Introduction to Dihalopyridine Reactivity

The reactivity of dihalopyridines is fundamentally governed by the nature and position of the halogen atoms, as well as the influence of other substituents on the pyridine ring. The two halogen atoms at the 2- and 6-positions provide handles for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the C-X bond is paramount. The general trend for halide reactivity is I > Br > Cl, a consequence of the decreasing C-X bond strength.[1] Consequently, dibromopyridines are typically more reactive and require milder reaction conditions than their dichloropyridine counterparts.[2]

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group. Halogens at the 2- and 6-positions are particularly activated towards displacement due to the stabilizing effect of the ring nitrogen on the Meisenheimer intermediate formed during the reaction.[3]

Profile of this compound

While specific experimental data for this compound is not extensively reported in the literature, its reactivity can be inferred from its structural features:

  • Two Bromo Substituents: The presence of two bromine atoms at the 2- and 6-positions suggests high reactivity in palladium-catalyzed cross-coupling reactions, allowing for sequential or double functionalization.

  • Nitro Group: The strongly electron-withdrawing nitro group at the 5-position is expected to significantly activate the pyridine ring towards nucleophilic aromatic substitution, making the displacement of the bromo groups more facile compared to unsubstitued 2,6-dibromopyridine.

  • Methoxy Group: The electron-donating methoxy group at the 3-position will likely exert a directing effect in certain reactions and may slightly modulate the overall electronic properties of the ring.

Based on these features, this compound is anticipated to be a highly versatile building block, offering multiple avenues for synthetic elaboration.

Comparative Performance in Key Synthetic Reactions

To provide a quantitative perspective, the following tables summarize experimental data for various dihalopyridines in key synthetic transformations. This data serves as a benchmark for predicting the performance of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond generally leads to better yields and milder conditions for dibromopyridines compared to dichloropyridines.

DihalopyridineArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~70-85[2]
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O802>95
2-Bromo-6-chloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901285 (mono-arylation at Br)

Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the carbon-halogen bond strength.

DihalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~80-95[2]
2,6-DibromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene804>90[4][5]
2,6-DibromopyridineDiethylamine (volatile)Pd(OAc)₂ / dpppNaOtBuToluene (sealed tube)80-98[4][5]

Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The general reactivity trend of I > Br > Cl is also observed in this transformation.

DihalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6524Moderate
2,6-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHFRT389[6]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601885 (dialkynylation at Cl)[7]

Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group in this compound is expected to make it highly susceptible to SNAr. The following data for related compounds illustrates the activating effect of electron-withdrawing groups.

DihalopyridineNucleophileConditionsProductYield (%)
2,6-DichloropyridineNaOMeMeOH, reflux2-Chloro-6-methoxypyridineHigh
2,6-Dichloro-3-nitropyridineNaOMeMeOH, RT2-Chloro-6-methoxy-3-nitropyridine>95[8]
2,4-DichloropyridinePiperidineEtOH, 100°C4-Chloro-2-(piperidin-1-yl)pyridine80

Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of a Dihalopyridine

Materials:

  • Dihalopyridine (1.0 equiv)

  • Arylboronic acid (1.1 - 2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, DMF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Buchwald-Hartwig Amination of a Dihalopyridine

Materials:

  • Dihalopyridine (1.0 equiv)

  • Amine (1.1 - 2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the dihalopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with stirring for the specified time and at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.[10]

Protocol 3: Sonogashira Coupling of a Dihalopyridine

Materials:

  • Dihalopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NH, used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water or saturated aqueous NH₄Cl, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[6]

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a Dihalopyridine

Materials:

  • Dihalopyridine (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, amine, thiol, 1.1 - 2.5 equiv)

  • Solvent (e.g., MeOH, EtOH, DMF, or DMSO)

  • Base (if the nucleophile is not used in its salt form, e.g., K₂CO₃ or Et₃N)

Procedure:

  • Dissolve the dihalopyridine in the chosen solvent in a round-bottom flask.

  • If necessary, add the base.

  • Add the nucleophile to the solution.

  • Stir the reaction at the appropriate temperature (from room temperature to reflux) for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and, if necessary, pour it into water to precipitate the product or to facilitate extraction.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[11]

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate key mechanistic cycles and experimental workflows.

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base in a dry flask under inert atmosphere. Solvent Add anhydrous, degassed solvent. Setup->Solvent Heat Heat to the required temperature with stirring. Solvent->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Dry, concentrate, and purify by chromatography. Extract->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is poised to be a highly reactive and versatile substrate in a range of synthetic transformations. Its two bromine atoms offer excellent opportunities for palladium-catalyzed cross-coupling reactions, likely proceeding under milder conditions than its chlorinated analogs. Furthermore, the presence of the nitro group is predicted to render the pyridine ring highly susceptible to nucleophilic aromatic substitution, enabling the facile introduction of a variety of nucleophiles. While direct experimental data for this specific compound is limited, the established principles of dihalopyridine reactivity and the data presented for analogous systems provide a strong foundation for its successful application in the synthesis of complex, functionalized pyridine derivatives. Researchers are encouraged to use the provided protocols as a starting point for developing robust and efficient synthetic routes utilizing this promising building block.

References

Definitive Structural Validation: A Comparative Analysis of X-ray Crystallography for 2,6-Dibromo-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, unambiguous structural validation is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 2,6-Dibromo-3-methoxy-5-nitropyridine, highlighting the definitive role of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial data regarding the connectivity and functional groups of a molecule, X-ray crystallography offers an unparalleled, high-resolution, three-dimensional view of the molecular structure.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the type of information obtained from various analytical methods for the structural characterization of this compound. While direct spectroscopic data for this specific compound is not widely published, the expected results are inferred from data on closely related analogs such as 2,6-dibromopyridine and nitropyridines.[1][2][3][4] This is contrasted with the precise data obtainable from X-ray crystallography.

Analytical Technique Information Provided for this compound Alternative: X-ray Crystallography
¹H NMR Informs on the electronic environment and connectivity of hydrogen atoms. For the target molecule, one would expect to see a singlet for the methoxy protons and a singlet for the aromatic proton on the pyridine ring.[2]Provides precise 3D coordinates of all atoms, including hydrogen atoms, confirming the exact spatial arrangement.
¹³C NMR Reveals the number and electronic environments of carbon atoms. For the target molecule, six distinct carbon signals would be expected, corresponding to the pyridine ring carbons and the methoxy carbon.[1]Directly images the carbon skeleton, confirming the connectivity and geometry of the pyridine ring and its substituents.
IR Spectroscopy Identifies the presence of functional groups based on their vibrational frequencies. Characteristic peaks for the C-Br, C-O, N-O (nitro group), and aromatic C-N stretching vibrations would be anticipated.[4]While not a primary technique for functional group identification, the determined bond lengths and angles confirm the presence and nature of these groups within the crystal lattice.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₆H₄Br₂N₂O₃, along with a characteristic isotopic pattern for two bromine atoms.[5]The determined crystal structure provides the exact atomic composition and connectivity, which perfectly correlates with the molecular weight and formula obtained from mass spectrometry.

Experimental Protocols

General Protocol for Single-Crystal X-ray Crystallography

The successful application of single-crystal X-ray crystallography is contingent on the ability to grow high-quality crystals. This process can be both an art and a science, often requiring the screening of various conditions.[6][7]

1. Crystallization:

  • Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8]

  • Methods:

    • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[6]

    • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-polar "anti-solvent" in which the compound is insoluble is carefully layered on top. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[8]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial structure is solved using direct methods or Patterson methods.

  • The structural model is refined by least-squares methods to obtain the final, high-resolution three-dimensional structure.

Visualizing the Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural elucidation of a new chemical entity like this compound, culminating in the definitive validation by X-ray crystallography.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Crystal Growth nmr->crystal_growth ir->crystal_growth ms->crystal_growth xray X-ray Diffraction crystal_growth->xray structure 3D Structure Determination xray->structure final_validation Unambiguous Structure Confirmed structure->final_validation

Caption: Experimental workflow for the synthesis and structural validation.

References

A Comparative Guide to the Reactivity of Brominated Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various brominated nitropyridine isomers. Understanding the distinct chemical behavior of these isomers is crucial for their effective utilization as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. This document summarizes their performance in key chemical transformations, supported by experimental data and detailed methodologies.

The reactivity of brominated nitropyridines is fundamentally governed by the positions of the bromine and nitro substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, compounded by the potent electron-withdrawing nitro group, renders the ring susceptible to nucleophilic attack. Furthermore, the carbon-bromine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Data

Direct quantitative kinetic data comparing all brominated nitropyridine isomers under identical conditions is limited in the literature. However, by compiling data from studies on related compounds, a comparative assessment of their reactivity can be established.

Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of brominated nitropyridines in SNAr reactions is significantly influenced by the positions of the nitro group and the bromine atom. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution because the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the bromine leaving group.[1]

IsomerExpected Relative ReactivityRationale
2-Bromo-3-nitropyridineHighNitro group is ortho to the bromine, providing strong activation.[2]
2-Bromo-5-nitropyridineModerate to HighNitro group is para to the bromine, providing strong activation.
4-Bromo-3-nitropyridineHighBromine is at an activated position (4-position). Nitro group is ortho.
3-Bromo-2-nitropyridineModerateNitro group is ortho to the bromine, but the 3-position is less activated than 2- or 4-.
3-Bromo-4-nitropyridineModerateNitro group is para to the bromine, but the 3-position is less activated.
5-Bromo-2-nitropyridineLow to ModerateNitro group is meta to the bromine, providing weaker activation.

Table 2: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, generally follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[3] This trend is attributed to the electronic influence of the nitrogen atom on the carbon-bromine bond.[3] The presence of a nitro group further modulates this reactivity.

ReactionIsomerCoupling PartnerCatalyst SystemRepresentative Yield (%)
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃~75-85%[3]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃~60-70%[3]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃>90%[3]
Buchwald-Hartwig 2-BromopyridineAnilinePd₂(dba)₃ / BINAP / NaOtBu~80-90%[3]
3-BromopyridineAnilinePd₂(dba)₃ / BINAP / NaOtBu~70-80%[3]
4-BromopyridineAnilinePd₂(dba)₃ / BINAP / NaOtBu>90%[3]
Sonogashira 2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N~85-95%[3]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N~75-85%[3]
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N>90%[3]

Note: The yields presented are for the parent bromopyridines and serve as a general guide. The presence of a nitro group will influence these yields.

Experimental Protocols

The following are detailed methodologies for key experiments involving brominated nitropyridines.

1. Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a brominated nitropyridine with a nucleophile, such as an amine.

  • Materials: Brominated nitropyridine (1.0 mmol), amine (1.2 mmol), potassium carbonate (2.0 mmol), and dimethylformamide (DMF, 5 mL).

  • Procedure:

    • To a round-bottom flask, add the brominated nitropyridine, potassium carbonate, and DMF.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the amine to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a brominated nitropyridine with a boronic acid.[3]

  • Materials: Brominated nitropyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), potassium carbonate (2.0 mmol), and a 4:1 mixture of toluene/water (5 mL).[3]

  • Procedure:

    • To an oven-dried Schlenk flask, add the brominated nitropyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.[3]

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a brominated nitropyridine.[4]

  • Materials: Brominated nitropyridine (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL).[4]

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk tube.

    • Add the brominated nitropyridine and a stir bar.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

4. Sonogashira Coupling

This protocol details a general procedure for the palladium- and copper-catalyzed coupling of a brominated nitropyridine with a terminal alkyne.[5]

  • Materials: Brominated nitropyridine (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), triethylamine (2.0 mmol), and anhydrous DMF (5 mL).[5]

  • Procedure:

    • To a dry round-bottom flask, add the brominated nitropyridine, PdCl₂(PPh₃)₂, and CuI.[5]

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF and triethylamine via syringe.

    • Add the terminal alkyne dropwise.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[5]

    • Monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction to room temperature, pour it into a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

SNAr_Mechanism A Bromonitropyridine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ B->A - Nu⁻ (reversible) C Substitution Product B->C - Br⁻ (rate-determining for some cases) Nu Nucleophile (Nu⁻)

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Product Product Ar-Pd(II)(Ar')L₂->Product Ar-Ar'

Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR₂)L₂]⁺ [Ar-Pd(II)(NHR₂)L₂]⁺ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NHR₂)L₂]⁺ Amine Coordination (R₂NH) Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NHR₂)L₂]⁺->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination Product Product Ar-Pd(II)(NR₂)L₂->Product Ar-NR₂ Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Product Product Ar-Pd(II)(C≡CR)L₂->Product Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR + R-C≡CH - HBr Cu(I)C≡CR->Cu(I)Br Transmetalation to Pd Experimental_Workflow A Reagent Preparation (Bromonitropyridine, Coupling Partner, Catalyst, Base, Solvent) B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC, GC-MS, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Comparative Biological Activity Screening of 2,6-Dibromo-3-methoxy-5-nitropyridine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

Disclaimer: To date, specific biological activity screening data for 2,6-Dibromo-3-methoxy-5-nitropyridine derivatives is not extensively available in publicly accessible scientific literature. This guide, therefore, presents a comparative analysis based on the biological activities of structurally related substituted pyridine and nitropyridine analogs to forecast potential therapeutic applications and guide future research endeavors. The information herein is intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its pharmacological profile. This guide explores the potential biological activities of this compound derivatives by comparing them with other substituted pyridines for which experimental data is available. The presence of two bromine atoms, a methoxy group, and a nitro group on the pyridine core suggests that these derivatives could exhibit significant biological effects. Nitroaromatic compounds, for instance, are known for their broad-spectrum antimicrobial and potential anticancer activities.[1]

Experimental Workflow for Biological Activity Screening

A typical workflow for the initial biological evaluation of novel chemical entities, such as this compound derivatives, is outlined below. This process begins with the synthesis of a compound library, followed by a series of in vitro assays to determine their cytotoxic and antimicrobial potential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization a Synthesis of this compound Derivatives b Purification & Structural Characterization (NMR, MS, etc.) a->b c Anticancer Activity (e.g., MTT Assay) b->c d Antimicrobial Activity (e.g., Broth Microdilution) b->d e Structure-Activity Relationship (SAR) Studies c->e Active Compounds f Mechanism of Action Studies d->f Active Compounds g Lead Optimization & Further Development e->g f->g

A generalized workflow for the synthesis and biological screening of novel compounds.

Comparative Anticancer Activity

While no direct anticancer data exists for this compound derivatives, studies on other substituted pyridines provide valuable insights. The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of methoxy groups can influence the anticancer activity of pyridine compounds.[2] Brominated compounds have also demonstrated significant cytotoxic effects against various cancer cell lines.[3]

Below is a comparative summary of the cytotoxic activity of various substituted pyridine derivatives against different cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyridine-ureasVaried urea moietiesMCF-7 (Breast)0.11 - >100[4]
Pyridin-2-yl estra-1,3,5(10)-trieneSteroidal backboneMDA-MB-231 (Breast)Not specified[5]
Brominated AcetophenonesBromo and other groupsMCF-7, A549, Caco2, PC3<10 - >100[3]
[4][5][6]triazolo[1,5-a]pyridinylpyridinesTriazolo and pyridine ringsHCT-116, U-87 MG, MCF-7Not specified[7]
Imidazo[1,2-a]pyridine analoguesDimethoxyphenyl and tetrahydropyridinyl groupsA549, HeLa, B16F102.0 - 20.0[8]

Hypothetical Signaling Pathway in Cancer

Many pyridine-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. A common target for such compounds is the protein kinase family. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be a target for novel anticancer compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS/MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Novel Pyridine Derivative Novel Pyridine Derivative Novel Pyridine Derivative->Signaling Cascade (e.g., RAS/MAPK)

A simplified kinase signaling pathway potentially targeted by novel inhibitors.

Comparative Antimicrobial Activity

Nitro-substituted heterocycles are well-established antimicrobial agents.[1] The presence of a nitro group in the this compound scaffold strongly suggests potential antimicrobial activity. The antimicrobial efficacy of pyridine derivatives can be influenced by various substituents.[9]

The following table summarizes the antimicrobial activity of different classes of pyridine derivatives.

Compound ClassSubstituentsTested OrganismsMIC (µg/mL)Reference
Nicotinic acid benzylidene hydrazidesNitro and dimethoxy groupsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[9]
Substituted Mannich bases2-ethoxybenzylidene isonicotinohydrazide coreB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[9]
N-alkylated pyridine-based organic saltsAlkyl chainsS. aureus, E. coli55-56% inhibition at 100 µg/mL[9]

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed. The absorbance can also be read using a microplate reader to quantify growth.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating their potential as anticancer and antimicrobial agents. The presence of bromo, methoxy, and nitro substituents on the pyridine ring creates a unique electronic and steric profile that warrants further exploration. The experimental protocols and workflows provided in this guide offer a starting point for researchers to systematically screen these novel derivatives and elucidate their therapeutic potential. Future structure-activity relationship studies will be crucial in optimizing the activity of this promising class of compounds.

References

A Comparative Guide to Assessing the Purity of 2,6-Dibromo-3-methoxy-5-nitropyridine Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive overview of assessing the purity of 2,6-Dibromo-3-methoxy-5-nitropyridine derivatives using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique. We present a detailed experimental protocol, compare HPLC with other analytical methods, and provide illustrative data to guide your purity assessments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed due to the non-polar nature of the molecule.

Illustrative HPLC Purity Analysis

To demonstrate the application of this HPLC method, two hypothetical batches of this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

ParameterBatch XBatch Y
Appearance White Crystalline SolidOff-White Powder
Retention Time (min) 5.825.81
Purity by HPLC (% Area) 99.75%98.10%
Major Impurity Peak (RT, min) 4.214.22
Major Impurity (% Area) 0.15%1.25%

The results clearly indicate that Batch X has a higher purity (99.75%) compared to Batch Y (98.10%). The lower purity of Batch Y is also reflected in its off-white appearance, suggesting the presence of colored impurities.

Experimental Protocol: Reverse-Phase HPLC

This section details a standard protocol for the purity assessment of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector is used for this analysis.

2. Materials and Reagents:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

  • Reference Standard: this compound with known purity.

  • Sample: Batch of this compound to be tested.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
101090
151090
15.19010
209010

4. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram relative to the total area of all peaks.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standard Inject Standard hplc_system->inject_standard inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information.[1]

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) Excellent for volatile impurities.Requires derivatization for non-volatile compounds; high temperatures can degrade the sample.[1]
Nuclear Magnetic Resonance (NMR) Provides structural information about impurities.Lower sensitivity compared to HPLC for quantification of minor impurities.[1]
Mass Spectrometry (MS) Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.Higher cost and complexity of instrumentation.[1]
Thin-Layer Chromatography (TLC) Simple, fast, and inexpensive for qualitative assessment.Not quantitative and has lower separation efficiency compared to HPLC.

Logical Relationship of Analytical Techniques

The following diagram illustrates how different analytical techniques can be integrated for a comprehensive purity assessment.

Analytical_Techniques cluster_synthesis Compound Synthesis cluster_purification Purification & Initial Check cluster_detailed_analysis Detailed Purity & Structural Analysis cluster_final Final Product synthesis Synthesis of 2,6-Dibromo- 3-methoxy-5-nitropyridine purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR for Structural Confirmation & Impurity ID synthesis->nmr ms MS for Molecular Weight & Impurity ID synthesis->ms tlc TLC for reaction monitoring & initial purity purification->tlc hplc HPLC for Quantitative Purity Assessment tlc->hplc final_product Pure Compound hplc->final_product nmr->final_product ms->final_product

Integrated Analytical Workflow

Conclusion

The presented RP-HPLC method provides a reliable and precise approach for the purity validation of this compound and its derivatives. By following the detailed experimental protocol and considering complementary analytical techniques, researchers can ensure the quality and consistency of their compounds, which is critical for reproducible research and successful drug development.

References

A Comparative Analysis of Carbon-Bromine vs. Carbon-Chlorine Bond Reactivity in Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the nitropyridine scaffold is a cornerstone in the synthesis of a vast array of compounds central to the pharmaceutical and agrochemical industries. The choice of the halogen substituent—most commonly bromine or chlorine—on the nitropyridine ring is a critical decision that significantly influences the reactivity and, consequently, the synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of C-Br and C-Cl bonds in nitropyridines across three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Executive Summary

The relative reactivity of C-Br and C-Cl bonds in nitropyridines is highly dependent on the reaction mechanism.

  • In Nucleophilic Aromatic Substitution (SNAr) , the C-Cl bond is often slightly more reactive than or similarly reactive to the C-Br bond. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of the halogen, rather than the cleavage of the carbon-halogen bond.

  • In Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. The rate-determining step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is favored for the weaker C-Br bond.

This guide will delve into the experimental data that underpins these general trends, providing a quantitative basis for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for the functionalization of electron-deficient aromatic rings like nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile to form a Meisenheimer complex is typically the rate-determining step. The presence of a strongly electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.[1]

The general reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[2] This is because the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack, is more influential than the C-X bond strength in the rate-determining step.

Quantitative Data: SNAr of Halonitropyridines with Piperidine

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol. This data, adapted from the seminal work of Chapman and Rees, provides a clear quantitative comparison of their relative reactivities under consistent conditions. While directly comparable data for the bromo-analogues under identical conditions is scarce in the literature, the reactivity of 2-bromo-N-methylpyridinium has been shown to be similar to its 2-chloro counterpart in reactions with piperidine, suggesting that the trend of similar reactivity between C-Cl and C-Br bonds holds in these systems.[3]

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine252.55 x 10⁻⁴Moderate
4-Chloro-3-nitropyridine431.05 x 10⁻²Very High
5-Chloro-2-nitropyridine521.10 x 10⁻⁵Low
3-Chloro-2-nitropyridine321.02 x 10⁻⁶Very Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

A standardized kinetic study is essential for the direct and accurate comparison of the reactivity of different halonitropyridines. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[1]

Materials:

  • Halonitropyridine substrate (e.g., 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine)

  • Piperidine

  • Anhydrous ethanol

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the halonitropyridine and piperidine in anhydrous ethanol.

  • Equilibrate the solutions to the desired reaction temperature (e.g., 40 °C).

  • In a cuvette, mix the halonitropyridine solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the reaction by recording the change in absorbance at the wavelength corresponding to the formation of the product over time.

  • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.

  • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.

sn_ar_mechanism sub Halonitropyridine int Meisenheimer Complex (Resonance Stabilized) sub->int + Nu⁻ nuc Nucleophile (Nu⁻) int->sub k₋₁ prod Substituted Product int->prod - X⁻ (rate-determining for some cases) lg Leaving Group (X⁻)

General mechanism for the SNAr reaction of a halonitropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, the reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions is dominated by the strength of the carbon-halogen bond. The rate-determining step is generally the oxidative addition of the palladium(0) catalyst into the C-X bond. The weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond, leading to a general reactivity trend of I > Br > Cl >> F.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of bromonitropyridines often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analogues.

Quantitative Data: Suzuki-Miyaura Coupling Yields
Halide SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292
2-Chloro-5-nitropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101885

Note: The data is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a halonitropyridine with an arylboronic acid.

Materials:

  • Halonitropyridine (e.g., 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromides, a more active system like Pd₂(dba)₃/SPhos for chlorides)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the halonitropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

suzuki_cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)(X)L₂ pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_add->pd2_trans Transmetalation (Ar'-B(OR)₂) product Ar-Ar' pd2_trans->product Reductive Elimination

Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halonitropyridines is governed by the C-X bond strength, making bromonitropyridines more reactive substrates than chloronitropyridines.

Quantitative Data: Buchwald-Hartwig Amination Yields

The following table provides representative yields for the Buchwald-Hartwig amination of bromo- and chloro-nitropyridines, highlighting the general reactivity trend.

Halide SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-nitropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101695
2-Chloro-5-nitropyridineMorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane1002488

Note: The data is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a halonitropyridine.

Materials:

  • Halonitropyridine (e.g., 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine)

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and ligand to a dry Schlenk tube.

  • Add the halonitropyridine, amine, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.

buchwald_workflow start Assemble Reactants (Halonitropyridine, Amine, Pd Catalyst, Ligand, Base) reaction Inert Atmosphere Reaction at Elevated Temperature start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Arylamine Product purification->product

General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The choice between a bromo- or chloro-nitropyridine as a synthetic precursor is a critical decision that should be guided by the intended chemical transformation. For nucleophilic aromatic substitution reactions, where the initial nucleophilic attack is often rate-limiting, chloro-nitropyridines can be as reactive, or even slightly more reactive, than their bromo counterparts. However, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the weaker carbon-bromine bond leads to significantly higher reactivity for bromonitropyridines, often resulting in higher yields under milder conditions. This understanding allows for the rational design of synthetic routes, optimizing for efficiency, cost, and functional group tolerance.

References

spectroscopic analysis for confirming the structure of substituted pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis of Substituted Pyridines for Structural Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyridines is a critical step in the synthesis and discovery pipeline. Spectroscopic techniques are the cornerstone of this process, each providing unique and complementary information. This guide offers a comparative overview of the most common methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complete with experimental data and detailed protocols to aid in the structural elucidation of these important heterocyclic compounds.

Comparative Overview of Spectroscopic Techniques

Each spectroscopic method offers distinct advantages for the structural analysis of substituted pyridines. While NMR provides the most detailed information about the carbon-hydrogen framework and connectivity, IR is excellent for the rapid identification of functional groups, and MS gives crucial information about molecular weight and fragmentation patterns.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, substitution patterns, and stereochemistry.Provides the most comprehensive structural information.Can be complex to interpret for polysubstituted rings; paramagnetic compounds can broaden signals significantly.[1]
IR Spectroscopy Presence of specific functional groups and information on the substitution pattern.[2]Fast, non-destructive, and excellent for confirming the presence or absence of key functional groups.[2]Provides limited information on the overall molecular structure; spectra can be complex in the fingerprint region.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS); structural information from fragmentation patterns.Highly sensitive, requires a very small amount of sample.Isomers can be difficult to distinguish; fragmentation can sometimes be complex and difficult to interpret.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of substituted pyridines. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, allowing for the determination of substitution patterns and the identification of isomers.

Data Presentation: Characteristic NMR Data

¹H NMR Chemical Shifts (δ) in ppm:

The chemical shifts of the pyridine ring protons are highly dependent on the electronic nature and position of the substituents.[1] Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) cause a downfield shift (higher ppm).[1]

PositionUnsubstituted PyridineEffect of EDG (e.g., -NH₂)Effect of EWG (e.g., -NO₂)
H-2, H-6 ~8.6 ppmUpfield ShiftDownfield Shift
H-3, H-5 ~7.3 ppmUpfield ShiftDownfield Shift
H-4 ~7.7 ppmUpfield ShiftDownfield Shift

¹³C NMR Chemical Shifts (δ) in ppm:

Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the substituents.[3]

PositionUnsubstituted Pyridine
C-2, C-6 ~150 ppm
C-3, C-5 ~124 ppm
C-4 ~136 ppm

Typical Proton-Proton Coupling Constants (J) in Hz:

Coupling constants are invaluable for determining the substitution pattern.[1]

CouplingTypical Range (Hz)
³JH2-H3 (ortho)4.0 - 6.0
³JH3-H4 (ortho)7.0 - 9.0
⁴JH2-H4 (meta)1.0 - 3.0
⁴JH3-H5 (meta)1.0 - 2.0
⁵JH2-H5 (para)0.5 - 1.5
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use an appropriate pulse width and relaxation delay.

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 180 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

  • Data Analysis:

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to assign protons.

    • Use the ¹³C spectrum to identify the number of unique carbon environments.

    • If the spectra are complex, consider 2D NMR experiments like COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).[1][5]

Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Determination Acquire_1H Acquire 1D ¹H Spectrum Acquire_2D Acquire 2D Spectra (COSY, HSQC) (if needed) Acquire_1H->Acquire_2D Analyze_1H Analyze ¹H: - Chemical Shift - Integration - Coupling (J values) Acquire_1H->Analyze_1H Acquire_13C Acquire 1D ¹³C Spectrum Analyze_13C Analyze ¹³C: - Chemical Shift - Number of Signals Acquire_13C->Analyze_13C Correlate_2D Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC) Analyze_1H->Correlate_2D Propose Propose Structure Analyze_1H->Propose Analyze_13C->Correlate_2D Analyze_13C->Propose Correlate_2D->Propose Confirm Confirm Structure Propose->Confirm Consistent with all data?

Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule and can provide clues about the substitution pattern on the pyridine ring.[2]

Data Presentation: Characteristic IR Frequencies

The vibrational frequencies in an IR spectrum are influenced by the substituents on the pyridine ring.[2][6]

Vibrational ModeFrequency Range (cm⁻¹)Notes
Aromatic C-H Stretch 3100 - 3000Characteristic of the aromatic ring.
C=C and C=N Ring Stretch 1600 - 1400A series of bands that can be indicative of the pyridine ring.
C-H Out-of-Plane Bending 900 - 650The pattern of these bands can be a strong indicator of the substitution pattern on the ring.[2]
O-H Stretch (Alcohols) 3600 - 3200 (broad)Broadening is due to hydrogen bonding.[2]
N-H Stretch (Amines) 3500 - 3300Primary amines typically show two bands.[2]
C=O Stretch (Ketones, Esters) 1750 - 1680Strong, sharp absorption.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (Solid Samples - KBr Pellet):

    • Place a small amount of finely ground sample (1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Sample Preparation (Liquid Samples - Salt Plates):

    • Place a small drop of the liquid sample onto one KBr or NaCl salt plate.

    • Place a second plate on top and gently rotate to create a thin, even film between the plates.[7]

  • Data Acquisition:

    • Place the KBr pellet holder or the salt plates into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Pay close attention to the C-H out-of-plane bending region (900-650 cm⁻¹) to help determine the substitution pattern.

Visualization: IR Analysis Workflow

IR_Workflow Sample Prepare Sample (KBr Pellet or Thin Film) Acquire Acquire IR Spectrum Sample->Acquire Identify_FG Identify Functional Groups (e.g., -OH, -NH₂, C=O) Acquire->Identify_FG Analyze_FP Analyze Fingerprint Region (1400-650 cm⁻¹) Acquire->Analyze_FP Correlate Correlate with Proposed Structure Identify_FG->Correlate Determine_Sub Infer Substitution Pattern (C-H Bending) Analyze_FP->Determine_Sub Determine_Sub->Correlate

Workflow for FT-IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. Electron Ionization (EI) is a common method for analyzing relatively small organic molecules like substituted pyridines.[8][9]

Data Presentation: Common Fragmentation Patterns

The fragmentation of substituted pyridines under EI-MS is influenced by the nature and position of the substituents.[8]

Fragmentation ProcessDescription
Loss of Substituent Cleavage of the bond between the ring and the substituent to form a stable pyridinium cation or a radical cation.
Loss of HCN A common fragmentation pathway for the pyridine ring itself, resulting in a fragment with m/z 27 less than the parent ion.[10]
Ring Cleavage Complex fragmentation of the pyridine ring, often following the initial loss of a substituent or HCN.
Side-Chain Fragmentation If the substituent is an alkyl chain, fragmentation will often occur at the benzylic-like position (alpha to the ring).
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer's ion source.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation:

    • The molecular ion, having excess energy, undergoes fragmentation to produce smaller, characteristic fragment ions.[6]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•) to determine the molecular weight.

    • Analyze the major fragment ions and their corresponding neutral losses to deduce the structure of the molecule.

    • Compare the observed fragmentation pattern with known patterns for similar compounds.[11]

Visualization: Generalized Fragmentation of a Substituted Pyridine

MS_Fragmentation Molecule Substituted Pyridine (Molecule) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]⁺• Ionization->MolecularIon Fragment1 Fragment Ion [M - R]⁺ MolecularIon->Fragment1 - R• Fragment2 Fragment Ion [M - HCN]⁺• MolecularIon->Fragment2 - HCN Fragment3 Other Fragments MolecularIon->Fragment3 ...

References

A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 2,6-Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selective functionalization of heteroaromatic compounds is a critical step in the synthesis of novel molecules. Among the various substrates, 2,6-dibromopyridine serves as a versatile building block for creating complex pyridine derivatives. The palladium-catalyzed Suzuki and Stille cross-coupling reactions are two of the most powerful methods for this purpose. This guide provides an objective comparison of these two coupling reactions, focusing on their respective yields, and offers detailed experimental data to aid in the selection of the optimal synthetic route.

Performance Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often depends on a variety of factors including the nature of the coupling partners, functional group tolerance, and reaction conditions. While both methods are effective for the arylation of 2,6-dibromopyridine, they exhibit distinct advantages and disadvantages that can influence the reaction outcome, particularly the yield.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds due to the low toxicity of the organoboron reagents and the ease of removal of byproducts.[1] The reaction, however, typically requires a base.[1] On the other hand, the Stille coupling utilizes organostannane reagents that are stable to air and moisture and the reaction often proceeds under neutral or mildly basic conditions.[1][2] A significant drawback of the Stille coupling is the high toxicity of the organotin compounds and the potential difficulty in removing tin byproducts.[1][3]

In terms of yield, the Stille coupling can sometimes be more robust and provide higher yields, especially for substrates with sensitive functional groups or significant steric hindrance.[1][4] For instance, in the coupling of substrates with coordinating groups like aldehydes, esters, or certain heterocycles, the Stille coupling has been reported to give high yields (80-91%) where the Suzuki coupling resulted in moderate yields (39-59%).[4] Conversely, for less sterically demanding and more stable coupling partners, the Suzuki reaction can provide excellent yields, often exceeding 99% under optimized conditions.[5]

A key challenge in the reaction with 2,6-dibromopyridine is controlling the selectivity between mono- and di-substitution. This can often be achieved by carefully controlling the stoichiometry of the organometallic reagent, reaction time, and the choice of catalyst and ligands.[2][6]

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the Suzuki and Stille coupling reactions of 2,6-dibromopyridine with various coupling partners.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Phenylboronic acidPd-PEPPSI-NHC complexesK₂CO₃DMF/H₂O1001>99[5]
Suzuki Pyridylboronic acidPd(OAc)₂ (1-5 mol%) / NHC precursor (1-5 mol%)-----[5]
Suzuki Arylboronic acidPd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective (Mono-arylated)[7]
Suzuki Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012High (Mono-arylated)[7]
Suzuki Arylboronic acidPdCl₂(dppf)K₂CO₃DME802High (Di-arylated)[7]
Suzuki Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8018-22Good to Better (Di-arylated)[7]
Stille Aryl tributylstannanePd(OAc)₂ / IPr·HClK-tert-butoxideAcetonitrile/WaterRoom Temp--[2]
Stille Tributyl(vinyl)stannanePd(PPh₃)₄-DMF90-10012-24-[2]
Stille 2-(trimethylstannyl)pyridinePdCl₂(PPh₃)₂-Toluene or DioxaneReflux (90-110)up to several days-[5]

Note: Specific yield percentages for Stille couplings of 2,6-dibromopyridine were not consistently reported in the surveyed literature, with descriptions such as "effective" being used. The table reflects the available data.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki and Stille couplings of 2,6-dibromopyridine.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general procedure for the di-arylation of 2,6-dibromopyridine.

Preparation:

  • To a dry Schlenk flask or microwave reactor tube, add 2,6-dibromopyridine (1.0 eq), the desired arylboronic acid (2.2-2.4 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃).[5]

  • Add a degassed solvent system (e.g., DMF/H₂O).[5]

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required duration (e.g., 1 hour).[5]

  • Monitor the reaction progress by TLC or GC-MS.[2]

Workup:

  • Upon completion, cool the reaction to room temperature.[2]

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[2]

General Procedure for Stille Coupling

This protocol is a general procedure for the di-vinylation of 2,6-dibromopyridine.

Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.[2]

  • Add tributyl(vinyl)stannane (2.2 eq) via syringe.[2]

Reaction:

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]

Workup:

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[2]

Visualizing the Catalytic Cycles and Decision Workflow

To further clarify the processes, the following diagrams illustrate the catalytic cycles of both reactions and a logical workflow for selecting the appropriate coupling method.

Suzuki_vs_Stille_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_pd0 Pd(0)Ln s_oa Oxidative Addition s_pd0->s_oa R-X s_pd2 R-Pd(II)-X Ln s_oa->s_pd2 s_tm Transmetalation s_pd2->s_tm R'-B(OR)₂ (Base) s_pd2_r R-Pd(II)-R' Ln s_tm->s_pd2_r s_re Reductive Elimination s_pd2_r->s_re R-R' s_re->s_pd0 st_pd0 Pd(0)Ln st_oa Oxidative Addition st_pd0->st_oa R-X st_pd2 R-Pd(II)-X Ln st_oa->st_pd2 st_tm Transmetalation st_pd2->st_tm R'-SnR₃'' st_pd2_r R-Pd(II)-R' Ln st_tm->st_pd2_r st_re Reductive Elimination st_pd2_r->st_re R-R' st_re->st_pd0

Caption: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.

Coupling_Decision_Workflow start Start: Functionalization of 2,6-Dibromopyridine q_reagents Are organoboron and organotin reagents available? start->q_reagents q_functional_groups Substrate has sensitive functional groups? q_reagents->q_functional_groups Yes reassess Reassess synthetic route or reagent availability q_reagents->reassess No q_steric Significant steric hindrance expected? q_functional_groups->q_steric No stille Consider Stille Coupling q_functional_groups->stille Yes q_toxicity Is toxicity a major concern? q_steric->q_toxicity No q_steric->stille Yes suzuki Consider Suzuki Coupling q_toxicity->suzuki Yes q_toxicity->stille No

Caption: Decision workflow for selecting between Suzuki and Stille coupling.[1]

References

Methoxy Group Substitution on Dihalonitropyridines: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the influence of a methoxy group on the reactivity of dihalonitropyridines in nucleophilic aromatic substitution (SNAr) reactions. While direct quantitative kinetic comparisons under identical conditions are scarce in publicly available literature, this document synthesizes established principles of organic chemistry and available experimental data to offer a robust qualitative and predictive comparison.

Introduction: The Activated Pyridine System

Dihalonitropyridines are highly reactive substrates for nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effects of both a nitro group and two halogen atoms, renders the carbon atoms of the pyridine ring susceptible to nucleophilic attack. The nitro group, in particular, activates the ortho and para positions relative to its location through resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction.

Influence of a Methoxy Group: An Overview

The introduction of a methoxy group, a strong electron-donating group through resonance, is expected to have a significant impact on the reactivity of dihalonitropyridines. This influence is twofold:

  • Deactivation of the Ring: The methoxy group donates electron density to the pyridine ring, making it less electrophilic and therefore less reactive towards nucleophiles. This deactivating effect is most pronounced when the methoxy group is positioned to electronically communicate with the reaction center.

  • Directing Effects: The position of the methoxy group can influence the regioselectivity of the substitution, directing incoming nucleophiles to specific positions.

Comparative Reactivity Analysis

While a direct side-by-side kinetic study is not available, we can predict the reactivity trends based on the electronic properties of the substituents. Consider the comparison between 2,6-dichloro-3-nitropyridine and a hypothetical 2,6-dichloro-4-methoxy-3-nitropyridine.

Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution

CompoundSubstituent EffectsPredicted Reactivity
2,6-Dichloro-3-nitropyridine- Nitro group (strong -I, -M) activates C2 and C6. - Two chloro groups (strong -I, weak +M).High
2,6-Dichloro-4-methoxy-3-nitropyridine- Methoxy group (strong +M, weak -I) at C4 donates electron density to the ring, deactivating it towards nucleophilic attack.Lower than the non-methoxylated analog

Note: This table is based on established electronic effects of substituents and is intended to be illustrative. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

Electronic Effects on the Pyridine Ring

The following diagram illustrates the electronic influence of the nitro and methoxy groups on the pyridine ring, which dictates the susceptibility to nucleophilic attack.

electronic_effects Electronic Effects on Dihalonitropyridines cluster_0 2,6-Dichloro-3-nitropyridine cluster_1 2,6-Dichloro-4-methoxy-3-nitropyridine pyridine1 {N|C2-Cl|C3-NO2|C4|C5|C6-Cl} nitro1 NO2 (Strong -I, -M) nitro1->pyridine1:c3 Activates C2 & C6 chloro1 Cl (-I) chloro1->pyridine1:c2 chloro2 Cl (-I) chloro2->pyridine1:c6 pyridine2 {N|C2-Cl|C3-NO2|C4-OCH3|C5|C6-Cl} nitro2 NO2 (Strong -I, -M) nitro2->pyridine2:c3 Activates C2 & C6 methoxy OCH3 (Strong +M) methoxy->pyridine2:c4 Deactivates Ring chloro3 Cl (-I) chloro3->pyridine2:c2 chloro4 Cl (-I) chloro4->pyridine2:c6

Caption: Electronic effects of nitro and methoxy groups.

General Mechanism of SNAr on Dihalonitropyridines

The nucleophilic aromatic substitution on dihalonitropyridines proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism General SNAr Mechanism start Dihalonitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition (Rate-determining step) nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination leaving_group Leaving Group (X-) meisenheimer->leaving_group

Caption: General SNAr mechanism workflow.

Experimental Protocol: Amination of 2,6-Dichloro-3-nitropyridine

The following is a representative experimental protocol for the amination of a dihalonitropyridine.

Reaction: Synthesis of 2-amino-6-chloro-3-nitropyridine

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Aqueous ammonia (25% solution)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • At room temperature, add the aqueous ammonia solution (1.2-1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 35-40 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine.

Conclusion

The presence of a methoxy group on a dihalonitropyridine ring is predicted to decrease its reactivity towards nucleophilic aromatic substitution due to the electron-donating nature of the methoxy group. This deactivating effect makes the pyridine ring less electrophilic. The precise impact on reaction rates and yields, however, can only be definitively determined through direct comparative experimental studies. Researchers are encouraged to perform such kinetic analyses to provide the scientific community with valuable quantitative data. This will enable a more precise understanding of substituent effects in these important heterocyclic systems and facilitate the rational design of synthetic routes in drug discovery and development.

comparative cost analysis of starting materials for 2,6-Dibromo-3-methoxy-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine derivatives is a cornerstone of medicinal chemistry and drug development. 2,6-Dibromo-3-methoxy-5-nitropyridine represents a versatile scaffold for the generation of novel molecular entities. The economic viability of synthesizing such compounds is critically dependent on the cost of the starting materials. This guide provides an objective comparison of the starting material costs for plausible synthetic routes to this compound, supported by representative experimental protocols.

Data Presentation: Comparative Cost of Starting Materials

Three potential synthetic routes for the preparation of this compound have been evaluated based on the cost of their primary starting materials and essential reagents. The following table summarizes the estimated costs for each route, assuming laboratory-scale synthesis. Prices are based on currently available data from various chemical suppliers and are subject to change.

Route Starting Material/Reagent CAS Number Purity Supplier Example Price (USD) Quantity Cost per Gram/mL (USD) Estimated Molar Cost (USD/mol) Total Estimated Starting Material Cost per Mole of Product (USD)
Route 1: Bromination and Nitration of 3-Methoxypyridine 3-Methoxypyridine7295-76-397%Sigma-Aldrich108.005 g21.602357.00~2500
N-Bromosuccinimide (NBS)128-08-599%Sigma-Aldrich120.00500 g0.2442.70
Nitric Acid (70%)7697-37-2ACS GradeFisher Scientific50.001 L0.050.79
Sulfuric Acid (98%)7664-93-9ACS GradeFisher Scientific--~0.03/mL~0.55
Route 2: Methoxylation and Nitration of 2,6-Dibromopyridine 2,6-Dibromopyridine626-05-198%Sigma-Aldrich144.0025 g5.761364.00~1450
Sodium Methoxide124-41-495%Sigma-Aldrich92.20500 g0.189.72
Nitric Acid (70%)7697-37-2ACS GradeFisher Scientific50.001 L0.050.79
Sulfuric Acid (98%)7664-93-9ACS GradeFisher Scientific--~0.03/mL~0.55
Route 3: Bromination of 2-Nitro-3-methoxypyridine 2-Nitro-3-methoxypyridine*20265-37-698%DiscontinuedEst. ~200-3005 gEst. ~40-60Est. ~6160-9240~6200-9300
Hydrobromic Acid (48%)10035-10-6ACS Grade-----
Acetic Acid64-19-7ACS GradeLabChem105.801 L0.111.85

*Note on 2-Nitro-3-methoxypyridine: This starting material is listed as discontinued by major suppliers.[1] The estimated cost is based on the historical price of its precursor and a significant markup for an additional synthetic step.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the proposed synthetic routes. These are intended as a guide and may require optimization for specific laboratory conditions and scales.

Route 1: Key Steps - Bromination and Nitration

1. Synthesis of 2,6-Dibromo-3-methoxypyridine (Representative Bromination)

This protocol is adapted from the bromination of similar aromatic compounds.

To a solution of 3-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid, N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is then quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,6-dibromo-3-methoxypyridine.

2. Synthesis of this compound (Representative Nitration)

This protocol is a general method for the nitration of substituted pyridines.

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 2,6-dibromo-3-methoxypyridine (1.0 eq) is added slowly, ensuring the temperature is maintained below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford this compound.

Route 2: Key Step - Methoxylation

1. Synthesis of 2-Bromo-6-methoxy-pyridine (Representative Methoxylation)

This protocol is based on the nucleophilic aromatic substitution of dihalopyridines.

A solution of 2,6-dibromopyridine (1.0 eq) in anhydrous methanol is treated with a solution of sodium methoxide in methanol (1.1 eq) at room temperature. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to yield a mixture of mono-methoxylated isomers, from which the desired 2-bromo-6-methoxypyridine can be isolated. Further reaction would be required to obtain the 3-methoxy isomer, making this route less direct for the target molecule. A more direct approach would involve a starting material where the methoxy group is already in the 3-position.

Route 3: Key Step - Bromination of a Nitropyridine

1. Synthesis of 2-Bromo-3-methoxy-5-nitropyridine (Representative Bromination)

This protocol is adapted from a patented procedure for the bromination of a nitromethoxypyridine.[2]

To a solution of 2-nitro-3-methoxypyridine (1.0 eq) in glacial acetic acid, a solution of hydrobromic acid (2.0-2.5 eq) is added. The reaction mixture is heated to 120-130 °C and maintained at this temperature for 5-6 hours. After cooling to room temperature, the solvent is removed by distillation under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a synthetic route based on the comparative cost analysis of starting materials.

Cost_Analysis_Workflow start Initiate Synthesis of This compound route1 Route 1: Start with 3-Methoxypyridine start->route1 route2 Route 2: Start with 2,6-Dibromopyridine start->route2 route3 Route 3: Start with 2-Nitro-3-methoxypyridine start->route3 cost1 High Cost: ~2500 USD/mol route1->cost1 cost2 Moderate Cost: ~1450 USD/mol route2->cost2 cost3 Very High Cost / Availability Issues: ~6200-9300 USD/mol route3->cost3 decision Select Most Cost-Effective Route cost1->decision cost2->decision cost3->decision proceed Proceed with Synthesis decision->proceed Route 2 is preferred

Caption: Workflow for selecting a synthetic route based on starting material cost.

Conclusion

Based on this comparative analysis, Route 2 , starting from 2,6-dibromopyridine, presents the most economically favorable option for the synthesis of this compound, with an estimated starting material cost of approximately $1450 per mole of the final product. Route 1, while chemically feasible, is significantly more expensive primarily due to the high cost of 3-methoxypyridine. Route 3 is the least viable option from a cost perspective due to the high price and limited availability of the 2-nitro-3-methoxypyridine starting material.

For researchers and drug development professionals, this analysis underscores the importance of strategic route selection in the early stages of a project to manage costs effectively without compromising the synthesis of essential target molecules.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-3-methoxy-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,6-Dibromo-3-methoxy-5-nitropyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, due to its chemical structure containing bromine and a nitro group, should be treated as hazardous waste. Adherence to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2][3][4][5] The following provides a step-by-step guide for the safe handling and disposal of this substance.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[6][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[6][7]
Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated and must not be done through regular trash or sewer systems.[1][9]

  • Waste Identification and Segregation:

    • Classify this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous waste.

    • This waste must be segregated from non-hazardous waste and other chemical waste streams. Specifically, collect halogenated organic waste separately from non-halogenated solvents to facilitate proper disposal.[10]

  • Containerization:

    • Use a designated, leak-proof waste container made of a compatible material, such as glass or high-density polyethylene.[1][10]

    • The container must have a tightly sealing cap and be kept closed except when adding waste.[3][11]

  • Labeling:

    • As soon as waste is added, label the container with a hazardous waste tag.[1][12]

    • The label must include:

      • The words "Hazardous Waste".[1][11]

      • The full chemical name: "this compound". Abbreviations are not permitted.[1]

      • The quantity of the waste.

      • The date of waste generation.[1]

      • The location of origin (e.g., department, room number).[1]

      • The name and contact information of the principal investigator.[1]

      • Appropriate hazard pictograms.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10]

    • Ensure secondary containment to prevent spills.[12]

    • Segregate incompatible hazardous wastes.[12]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][12]

    • Do not transport hazardous waste yourself. Only trained EHS personnel should handle the transportation and final disposal.[12]

    • The EHS department will ensure the waste is sent to a licensed treatment, storage, and disposal facility (TSDF) in accordance with federal and state regulations.[5][13][14]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[10]

  • Collect the absorbent material and any contaminated debris, and place it in a sealed and properly labeled hazardous waste container for disposal.[10]

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (this compound & contaminated materials) B Segregate as Halogenated Organic Waste A->B Classify C Select Compatible Container (e.g., glass, HDPE) B->C Contain D Label Container ('Hazardous Waste', Chemical Name, Date, PI Info, Hazards) C->D Prepare E Store in Designated Hazardous Waste Area (Secure & Ventilated) D->E Store F Contact EHS for Pickup E->F Request G EHS Transports to Licensed Disposal Facility F->G Dispose

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-methoxy-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-methoxy-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.